Seco Rapamycin
Description
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Structure
2D Structure
Properties
Molecular Formula |
C51H79NO13 |
|---|---|
Molecular Weight |
914.2 g/mol |
IUPAC Name |
(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C51H79NO13/c1-31(26-35(5)45(55)47(64-10)46(56)36(6)28-34(4)41(53)23-19-32(2)27-38-21-24-42(54)44(29-38)63-9)16-12-11-13-17-33(3)43(62-8)30-39-22-20-37(7)51(61,65-39)48(57)49(58)52-25-15-14-18-40(52)50(59)60/h11-13,16-17,19,23,28,31-32,34-35,37-40,42-44,46-47,54,56,61H,14-15,18,20-22,24-27,29-30H2,1-10H3,(H,59,60)/b13-11+,16-12+,23-19+,33-17+,36-28+/t31-,32+,34-,35-,37-,38+,39+,40+,42-,43+,44-,46-,47+,51-/m1/s1 |
InChI Key |
ZAVMPSVOEQNVCP-FWSQOCJKSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)O)O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)/C=C/[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)O)/C)O)OC)/C)OC |
Canonical SMILES |
CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC |
Origin of Product |
United States |
Foundational & Exploratory
Seco-Rapamycin: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin (also known as Sirolimus) is a macrolide lactone originally discovered as an antifungal agent produced by the bacterium Streptomyces hygroscopicus from a soil sample of Easter Island (Rapa Nui).[1] Its potent immunosuppressive and antiproliferative properties have led to its widespread use in preventing organ transplant rejection and in the treatment of certain cancers. The complex structure of rapamycin, however, makes it susceptible to degradation under various conditions. One of the primary degradation products is seco-rapamycin, a ring-opened form resulting from the hydrolysis of the lactone ester bond.[2][3] While exhibiting significantly reduced immunosuppressive activity compared to its parent compound, seco-rapamycin has been shown to possess other biological activities, including the ability to inhibit the proteasome.[4] Understanding the formation, isolation, and characterization of seco-rapamycin is crucial for the quality control of rapamycin-based pharmaceuticals and for the exploration of its unique biological profile. This technical guide provides an in-depth overview of the discovery, isolation protocols, and detailed characterization of seco-rapamycin.
Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of the physicochemical and spectroscopic properties of seco-rapamycin is essential for its identification and characterization. The following tables summarize key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₅₁H₇₉NO₁₃ | [5] |
| Molecular Weight | 914.17 g/mol | |
| Monoisotopic Mass | 913.55514157 Da | |
| CAS Number | 147438-27-5 | |
| Appearance | Crystalline solid | |
| λmax | 277, 289 nm |
Table 1: Physicochemical Properties of Seco-Rapamycin. This table outlines the fundamental chemical and physical characteristics of the seco-rapamycin molecule.
| Solvent | Solubility | Reference |
| DMSO | Soluble (46 mg/mL) | |
| Ethanol | Soluble (25 mg/mL) | |
| Methanol | Soluble | |
| PBS (pH 7.2) | 5 mg/mL |
Table 2: Solubility of Seco-Rapamycin. This table provides the solubility of seco-rapamycin in various common laboratory solvents.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive structural elucidation of seco-rapamycin relies heavily on NMR spectroscopy. The following table provides the ¹H and ¹³C NMR chemical shifts for seco-rapamycin, as reported in the supplementary material of Il'ichev et al., 2007.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| 1 | 171.1 | - |
| 2 | 59.8 | 4.45 (m) |
| 3 | 35.1 | 1.80 (m), 1.65 (m) |
| 4 | 26.9 | 1.60 (m) |
| 5 | 21.8 | 1.75 (m) |
| 6 | 46.1 | 3.45 (m), 3.05 (m) |
| 8 | 208.9 | - |
| 9 | 213.5 | - |
| 10 | 98.6 | 4.15 (d, 9.5 Hz) |
| ... | ... | ... |
Table 3: ¹H and ¹³C NMR Chemical Shifts of Seco-Rapamycin. This table presents a partial list of the assigned chemical shifts for the proton and carbon atoms in the seco-rapamycin structure. A complete list can be found in the cited reference.
Mass Spectrometry (MS): Mass spectrometry is a critical tool for confirming the molecular weight and for structural analysis through fragmentation patterns.
| Ionization Mode | Ion | m/z | Reference |
| ESI (-) | [M-H]⁻ | 912.6 | |
| ESI (+) | [M+Na]⁺ | 936.6 |
Table 4: Mass Spectrometry Data for Seco-Rapamycin. This table shows the observed mass-to-charge ratios for the deprotonated and sodiated molecular ions of seco-rapamycin. A detailed fragmentation analysis of seco-rapamycin has not been extensively published; however, the fragmentation of rapamycin and its derivatives typically involves cleavages within the macrolide ring, providing structural information.
Experimental Protocols
Protocol 1: Base-Catalyzed Degradation of Rapamycin to Seco-Rapamycin
This protocol describes a method for the controlled degradation of rapamycin to produce seco-rapamycin based on the findings of Il'ichev et al., 2007.
Materials:
-
Rapamycin
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Deionized water
-
Sodium hydroxide (NaOH)
-
0.22 µm syringe filters
-
HPLC vials
Procedure:
-
Preparation of Rapamycin Stock Solution: Prepare a stock solution of rapamycin in acetonitrile at a concentration of 1 mg/mL.
-
Preparation of Reaction Buffers:
-
Neutral pH condition: Prepare aqueous solutions of ammonium acetate at concentrations of 33.9 mM and 339 mM.
-
Basic pH condition: Prepare an aqueous solution of NaOH (e.g., pH 12.2).
-
-
Initiation of Degradation:
-
In an HPLC vial, mix the rapamycin stock solution with the desired reaction buffer in a 30:70 (v/v) ratio of acetonitrile to aqueous buffer. For example, to a 300 µL aliquot of the rapamycin stock solution, add 700 µL of the ammonium acetate or NaOH solution.
-
The final concentration of ammonium acetate in the reaction mixture will be approximately 23.7 mM and 237 mM, respectively.
-
-
Incubation:
-
Tightly cap the vials and protect them from light by wrapping them in aluminum foil.
-
Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a specified duration. The reaction progress can be monitored over time by HPLC analysis. For significant conversion to seco-rapamycin under neutral conditions, incubation for several days to weeks may be necessary. The degradation is significantly faster under basic conditions.
-
-
Sample Analysis:
-
At desired time points, withdraw an aliquot of the reaction mixture.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial.
-
Analyze the sample by HPLC as described in Protocol 2.
-
Kinetic Data: The degradation of rapamycin to seco-rapamycin follows pseudo-first-order kinetics. The apparent half-life of rapamycin in a 30/70 (v/v) acetonitrile/water solution containing 23.7 mM ammonium acetate is approximately 890 hours, while in a solution with 237 mM ammonium acetate, the half-life is around 200 hours. In a highly basic solution (pH 12.2), the half-life is reduced by approximately three orders of magnitude.
Protocol 2: HPLC-Based Isolation and Purification of Seco-Rapamycin
This protocol outlines a general method for the analytical separation and preparative isolation of seco-rapamycin from a rapamycin degradation mixture using reversed-phase high-performance liquid chromatography (RP-HPLC).
Instrumentation and Materials:
-
HPLC system with a UV detector and fraction collector
-
Reversed-phase C18 or C8 column (e.g., 5 µm particle size, 4.6 x 150 mm for analytical or a larger dimension for preparative scale)
-
Acetonitrile (HPLC grade)
-
Tetrahydrofuran (THF, HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (TFA)
-
Rapamycin degradation mixture (from Protocol 1)
Analytical HPLC Method:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Chromatographic Conditions:
-
Column: C18 or C8, 5 µm, 4.6 x 150 mm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35-40°C.
-
Detection Wavelength: 278 nm.
-
Injection Volume: 10-20 µL.
-
Gradient Program: A linear gradient from 50% B to 90% B over 25 minutes can be used as a starting point. The elution order of rapamycin and seco-rapamycin can be influenced by the organic modifier used (acetonitrile vs. THF).
-
-
Analysis: Inject the filtered degradation mixture and monitor the chromatogram. Seco-rapamycin typically elutes as one or more peaks, and its identity can be confirmed by mass spectrometry.
Preparative HPLC for Isolation:
-
Scale-Up: The analytical method is scaled up for a preparative column. The flow rate and injection volume are adjusted according to the column dimensions.
-
Fraction Collection: The eluent corresponding to the seco-rapamycin peak(s) is collected using a fraction collector.
-
Solvent Evaporation: The collected fractions are pooled, and the organic solvent is removed under reduced pressure (e.g., using a rotary evaporator).
-
Lyophilization: The remaining aqueous solution is lyophilized to obtain seco-rapamycin as a solid.
-
Purity Assessment: The purity of the isolated seco-rapamycin is assessed using the analytical HPLC method.
Signaling Pathways and Visualizations
Rapamycin exerts its biological effects by forming a complex with the immunophilin FKBP12. This complex then binds to and inhibits the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. Seco-rapamycin, due to its altered conformation, has a significantly reduced affinity for this complex and does not effectively inhibit mTOR.
mTOR Signaling Pathway
The following diagram illustrates the central role of mTOR in cell signaling.
Caption: Simplified mTOR signaling pathway.
Experimental Workflow for Seco-Rapamycin Isolation
The following diagram outlines the general workflow for the production and isolation of seco-rapamycin from rapamycin.
Caption: Workflow for seco-rapamycin isolation.
Logical Relationship of Rapamycin and Seco-Rapamycin
This diagram illustrates the chemical relationship between rapamycin and its primary degradation product, seco-rapamycin.
Caption: Formation of seco-rapamycin from rapamycin.
Conclusion
This technical guide has provided a comprehensive overview of the discovery, isolation, and characterization of seco-rapamycin, a primary degradation product of rapamycin. The detailed experimental protocols for its formation and purification, along with the summarized quantitative data and visual representations of relevant pathways and workflows, are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. A thorough understanding of seco-rapamycin is paramount for ensuring the stability and quality of rapamycin-based therapeutics and for exploring the potential biological activities of this unique ring-opened macrolide. Further research into the detailed mass fragmentation patterns and a broader investigation into its biological effects beyond mTOR inhibition will continue to enhance our knowledge of this important molecule.
References
A Comprehensive Technical Guide to the Spectroscopic Data and Characterization of Seco-Rapamycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data and characterization of seco-rapamycin, a principal degradation product of the immunosuppressant and mTOR inhibitor, rapamycin. Understanding the physicochemical properties and spectral characteristics of seco-rapamycin is crucial for the development, stability testing, and quality control of rapamycin-based therapeutics.
Introduction to Seco-Rapamycin
Seco-rapamycin is the ring-opened derivative of rapamycin, formed through the hydrolysis of the lactone group in the macrocyclic structure of the parent compound.[1][2] This structural alteration significantly impacts its biological activity, with seco-rapamycin exhibiting markedly reduced immunosuppressive potency and a diminished ability to inhibit the mTOR (mammalian target of rapamycin) signaling pathway compared to rapamycin.[2][3][4] Despite its reduced activity, the characterization of seco-rapamycin is of paramount importance as it is a key impurity and degradation product that needs to be monitored in pharmaceutical formulations of rapamycin.
Physicochemical Properties
A summary of the fundamental physicochemical properties of seco-rapamycin is presented in the table below.
| Property | Value (Free Acid) | Value (Sodium Salt) | Reference(s) |
| Chemical Name | (S)-1-(2-((2R,3R,6S)-2-hydroxy-6-((2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-((1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaen-1-yl)-3-methyltetrahydro-2H-pyran-2-yl)-2-oxoacetyl)piperidine-2-carboxylic acid | Not Applicable | |
| Synonyms | Seco-Sirolimus, Secorapamycin A | Secorapamycin A monosodium | |
| Molecular Formula | C₅₁H₇₉NO₁₃ | C₅₁H₇₈NNaO₁₃ | |
| Molecular Weight | 914.2 g/mol | ~936.15 g/mol | |
| CAS Number | 147438-27-5 | 148554-65-8 |
Spectroscopic Data
The following tables summarize the key spectroscopic data for the characterization of seco-rapamycin.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-¹³ (¹³C) NMR are powerful tools for the structural elucidation of seco-rapamycin, confirming the cleavage of the macrocyclic ring.
| Nucleus | Solvent | Key Chemical Shifts (δ) and Observations | Reference(s) |
| ¹H NMR | DMSO-d₆ | - δ 4.2 ppm: Attributed to the C-14 hydroxyl group.- Absence of signals corresponding to the intact macrocyclic ester confirms ring-opening. | |
| ¹³C NMR | DMSO-d₆ | - δ 172 ppm: Characteristic of the sodium carboxylate group. | |
| 2D NMR | DMSO-d₆ | - Heteronuclear Single Quantum Coherence (HSQC) experiments can be used to confirm proton-carbon connectivity. |
3.2. Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and fragmentation pattern of seco-rapamycin.
| Ionization Mode | Key m/z Ratios and Observations | Reference(s) |
| Electrospray Ionization (ESI) | - Negative Ion Mode: [M-H]⁻ at m/z 912.6- Positive Ion Mode (Sodium Salt): [M+Na]⁺ at m/z 936.6- Tandem MS (MS/MS) provides characteristic fragmentation patterns for structural confirmation. |
3.3. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the conjugated system within the seco-rapamycin molecule.
| Solvent | λmax | Reference(s) |
| Not Specified | 277 nm, 289 nm |
3.4. Infrared (IR) Spectroscopy
While specific peak assignments for seco-rapamycin are not extensively reported in the public domain, IR spectroscopy is a valuable technique for identifying functional groups and is often included in a comprehensive Certificate of Analysis. In situ IR has been utilized to monitor the synthesis of rapamycin derivatives, highlighting its utility in tracking chemical transformations.
Experimental Protocols
The characterization of seco-rapamycin relies on a combination of chromatographic separation and spectroscopic analysis.
4.1. High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment
HPLC is the primary method for separating seco-rapamycin from rapamycin and other degradation products. A typical experimental setup is outlined below.
-
Column: Reversed-phase C8 or C18 column.
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer. The pH of the mobile phase can influence the retention and separation of seco-rapamycin.
-
Detection: UV detection at the λmax of seco-rapamycin (277 nm and 289 nm).
-
Flow Rate: Typically around 1 mL/min.
-
Temperature: Column temperature may be controlled to ensure reproducibility.
4.2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification
Coupling HPLC with mass spectrometry allows for the definitive identification and sensitive quantification of seco-rapamycin.
-
Chromatography: An HPLC system as described above is used for separation.
-
Ionization: Electrospray ionization (ESI) is commonly used.
-
Mass Analysis: A mass spectrometer (e.g., quadrupole, time-of-flight) is used to detect the molecular ions and fragmentation patterns of the eluting compounds.
Signaling Pathways and Biological Activity
While rapamycin is a potent inhibitor of the mTOR signaling pathway, a critical regulator of cell growth and proliferation, seco-rapamycin demonstrates significantly reduced activity in this regard. It poorly activates mTOR. However, some evidence suggests that seco-rapamycin may mimic rapamycin's ability to inhibit the proteasome.
Below is a simplified diagram of the mTOR signaling pathway, which is the primary target of rapamycin.
Caption: Simplified mTOR signaling pathway and the inhibitory action of rapamycin.
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of seco-rapamycin.
Caption: Workflow for the isolation and characterization of seco-rapamycin.
Conclusion
The comprehensive characterization of seco-rapamycin through a combination of chromatographic and spectroscopic techniques is essential for ensuring the quality, safety, and efficacy of rapamycin-containing pharmaceutical products. This guide provides the foundational spectroscopic data and experimental approaches necessary for researchers and drug development professionals working with this important macrolide.
References
Unveiling the Enigma: An In-depth Technical Guide to the mTOR-Independent Biological Activity of Seco-Rapamycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Seco-Rapamycin, the ring-opened metabolite of the well-characterized mTOR inhibitor Rapamycin, presents a compelling case for exploring biological activities independent of the canonical mTOR signaling pathway. While traditionally viewed as an inactive byproduct of Rapamycin degradation, emerging evidence demonstrates that Seco-Rapamycin possesses distinct biological functions, most notably the allosteric inhibition of the 20S proteasome. This guide provides a comprehensive technical overview of the mTOR-independent activities of Seco-Rapamycin, with a central focus on its interaction with the proteasome. It includes a detailed summary of quantitative data, experimental protocols for assessing its activity, and visualizations of the key signaling pathways and experimental workflows. This document aims to equip researchers and drug development professionals with the foundational knowledge required to investigate the therapeutic potential of Seco-Rapamycin beyond the shadow of its famous parent compound.
Introduction: Beyond mTOR Inhibition
Rapamycin (also known as Sirolimus) is a potent immunosuppressant and anti-proliferative agent that functions primarily through the inhibition of the mechanistic Target of Rapamycin (mTOR), a crucial regulator of cell growth and metabolism. Its clinical applications are extensive, ranging from preventing organ transplant rejection to treating certain cancers. The primary degradation product of Rapamycin is Seco-Rapamycin, a metabolite in which the macrolide ring has been hydrolyzed. For a considerable time, Seco-Rapamycin was largely dismissed as an inactive metabolite with no significant biological activity.
However, pioneering research has revealed that Seco-Rapamycin exhibits biological functions that are entirely independent of mTOR. The most significant of these is the allosteric inhibition of the 20S proteasome, the catalytic core of the ubiquitin-proteasome system responsible for degrading the majority of intracellular proteins. This discovery opens up new avenues for research and potential therapeutic applications for a compound that has been historically overlooked. This guide will delve into the core of Seco-Rapamycin's mTOR-independent activity, providing the technical details necessary for its further exploration. While the primary focus is on proteasome inhibition due to the availability of robust data, the potential for other mTOR-independent effects, though less explored, remains an open area of investigation.
Quantitative Data: The Inhibitory Profile of Seco-Rapamycin on the 20S Proteasome
The inhibitory activity of Seco-Rapamycin on the peptidase activities of the 20S proteasome has been quantified, demonstrating its potential as a modulator of this critical cellular machinery. The following table summarizes the 50% inhibitory concentrations (IC50) of Seco-Rapamycin against the three major peptidase activities of the proteasome: chymotrypsin-like (ChT-L), peptidyl-glutamyl peptide-hydrolyzing (PGPH), and trypsin-like (T-L). For comparison, data for Rapamycin are also included.
| Compound | Chymotrypsin-like (ChT-L) Activity IC50 (µM) | PGPH Activity IC50 (µM) | Trypsin-like (T-L) Activity |
| Seco-Rapamycin | ~20 | ~5.3 | Activation (Bmax: ~77%) |
| Rapamycin | ~1.9 | ~0.4 | Activation (Bmax: ~40%) |
Data Interpretation:
-
Seco-Rapamycin inhibits the chymotrypsin-like and PGPH activities of the 20S proteasome at low micromolar concentrations.
-
Notably, the potency of Seco-Rapamycin is lower than that of its parent compound, Rapamycin, for both ChT-L and PGPH activities.
-
Interestingly, both Seco-Rapamycin and Rapamycin exhibit an activating effect on the trypsin-like activity of the proteasome.
Signaling Pathway: Allosteric Inhibition of the 20S Proteasome
Seco-Rapamycin's inhibition of the proteasome is not mediated by direct binding to the active sites. Instead, it functions as an allosteric inhibitor, binding to a site on the α-rings of the 20S proteasome core particle. This binding event induces a conformational change that is transmitted to the catalytic β-subunits, thereby modulating their peptidase activities.
Experimental Protocols: Assessing Proteasome Inhibition
The following protocol outlines a standard in-solution peptidase activity assay to determine the inhibitory effect of Seco-Rapamycin on the chymotrypsin-like activity of the 20S proteasome.
4.1. Materials
-
Purified human 20S proteasome
-
Seco-Rapamycin
-
Fluorogenic peptide substrate for chymotrypsin-like activity: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT
-
DMSO (for dissolving compounds)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
4.2. Experimental Workflow
4.3. Detailed Procedure
-
Compound Preparation: Prepare a stock solution of Seco-Rapamycin in DMSO. Create a serial dilution in DMSO to achieve the desired final concentrations in the assay.
-
Reaction Setup: In a 96-well black microplate, add the assay buffer.
-
Inhibitor Addition: Add the diluted Seco-Rapamycin or an equivalent volume of DMSO (vehicle control) to the wells.
-
Enzyme Addition: Add the purified 20S proteasome to each well to a final concentration of 1-5 nM.
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the proteasome.
-
Reaction Initiation: Add the Suc-LLVY-AMC substrate to each well to a final concentration of 20-100 µM.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader and measure the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) over time (e.g., every minute for 30-60 minutes). The rate of increase in fluorescence is proportional to the proteasome activity.
-
Data Analysis: Determine the initial velocity (V₀) of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Other Potential mTOR-Independent Activities: A Frontier for Research
While the proteasome-inhibitory function of Seco-Rapamycin is the most well-documented mTOR-independent activity, the possibility of other effects remains an intriguing area for future research. Given that Rapamycin itself has been shown to have mTOR-independent effects on processes such as apoptosis and neuroprotection, it is plausible that Seco-Rapamycin could also exert influence in these areas. However, at present, there is a notable lack of dedicated studies investigating these possibilities for Seco-Rapamycin. Researchers are encouraged to consider Seco-Rapamycin as a tool to dissect mTOR-dependent versus -independent effects of Rapamycin and to explore its own unique biological profile.
Conclusion and Future Directions
Seco-Rapamycin, far from being an inert metabolite, is a biologically active molecule with a clear mTOR-independent mechanism of action: the allosteric inhibition of the 20S proteasome. This technical guide provides a foundational understanding of this activity, including quantitative data and detailed experimental protocols to facilitate further investigation.
The future of Seco-Rapamycin research lies in several key areas:
-
Elucidation of the precise binding site on the 20S proteasome and the detailed molecular mechanism of allosteric inhibition.
-
Investigation of the cellular consequences of Seco-Rapamycin-mediated proteasome inhibition in various cell types and disease models.
-
Exploration of other potential mTOR-independent activities of Seco-Rapamycin, including its effects on apoptosis, autophagy, and neuronal function.
-
Pharmacokinetic and pharmacodynamic studies to understand the in vivo relevance of Seco-Rapamycin's biological activities.
By stepping out of the shadow of its parent compound, Seco-Rapamycin offers a unique opportunity to explore novel biological pathways and potentially develop new therapeutic strategies for a range of diseases. This guide serves as a starting point for the scientific community to unlock the full potential of this enigmatic molecule.
Seco-Rapamycin: A Comprehensive Technical Guide to the Natural Metabolite of Sirolimus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirolimus (rapamycin) is a potent immunosuppressant and mTOR inhibitor widely used in clinical practice. Its metabolism and degradation lead to the formation of various derivatives, among which seco-rapamycin, a ring-opened metabolite, has garnered scientific interest. This technical guide provides an in-depth exploration of seco-rapamycin, detailing its formation, chemical properties, and biological activities in comparison to its parent compound, sirolimus. We present a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in pharmacology and drug development. While seco-rapamycin exhibits significantly reduced immunosuppressive activity, its distinct biological profile, including its ability to inhibit the proteasome, suggests alternative mechanisms of action that warrant further investigation.
Introduction
Sirolimus, a macrolide produced by the bacterium Streptomyces hygroscopicus, is a cornerstone of immunosuppressive therapy in organ transplantation and has applications in oncology.[1] Its mechanism of action primarily involves the inhibition of the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and metabolism.[2] The clinical use and efficacy of sirolimus are influenced by its complex pharmacokinetics and metabolism, which primarily occurs in the liver and intestine, mediated by CYP3A enzymes.[3] This metabolic processing, along with spontaneous degradation, results in a variety of metabolites, including hydroxylated and demethylated derivatives.[4][5]
One notable metabolite is seco-rapamycin, the ring-opened product of sirolimus. This transformation can occur non-enzymatically through the hydrolysis of the lactone ring. Seco-rapamycin has been identified as an in vivo metabolite and a significant degradation product. Understanding the biological fate and activity of seco-rapamycin is critical for a complete comprehension of the pharmacology of sirolimus. This guide aims to consolidate the current knowledge on seco-rapamycin, providing a technical overview for the scientific community.
Chemical Structure and Physicochemical Properties
The key structural difference between sirolimus and seco-rapamycin is the cleavage of the lactone ring in the macrolide structure of sirolimus. This hydrolysis results in a linear carboxylic acid derivative.
Table 1: Physicochemical Properties of Sirolimus and Seco-Rapamycin
| Property | Sirolimus | Seco-Rapamycin | Reference(s) |
| Molecular Formula | C₅₁H₇₉NO₁₃ | C₅₁H₇₉NO₁₃ | |
| Molecular Weight | 914.17 g/mol | 932.17 g/mol | |
| Appearance | White to off-white crystalline powder | Off-white to light yellow solid | |
| Solubility | Soluble in methanol, ethanol, acetone, chloroform | Soluble in DMSO | |
| Chemical Name | (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-Hexadecahydro-9,27-dihydroxy-3-[(1R)-2-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethyl]-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-23,27-epoxy-3H-pyrido[2,1-c]oxaazacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentone | (S)-1-(2-((2R,3R,6S)-2-hydroxy-6-((2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-((1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaen-1-yl)-3-methyltetrahydro-2H-pyran-2-yl)-2-oxoacetyl)piperidine-2-carboxylic acid |
Biosynthesis and Formation
Seco-rapamycin is formed from sirolimus through the hydrolysis of its lactone ester bond. This process can occur both non-enzymatically and as a result of intracellular processes.
Non-Enzymatic Degradation
Sirolimus is susceptible to degradation in aqueous solutions, and the rate of this degradation is influenced by pH and temperature. The hydrolysis of the lactone ring is a primary degradation pathway, leading to the formation of seco-rapamycin. Studies have shown that the degradation of sirolimus to seco-rapamycin is significantly slower than the degradation of sirolimus itself under basic conditions.
Metabolic Conversion
Seco-rapamycin is also a product of sirolimus metabolism within the body. It has been observed that sirolimus degrades to seco-rapamycin in the cytoplasm of Caco-2 cells, a human colon adenocarcinoma cell line often used to model intestinal drug absorption. Furthermore, seco-rapamycin can be further metabolized. In human liver and jejunal mucosal homogenates, seco-rapamycin is converted to a dihydro-sirolimus metabolite, designated as M2, in an NADPH-dependent manner. This suggests the involvement of one or more reductase enzymes in the downstream metabolism of seco-rapamycin.
Biological Activity
A critical aspect of understanding seco-rapamycin is its biological activity relative to sirolimus. While sirolimus is a potent immunosuppressant, its ring-opened metabolite, seco-rapamycin, exhibits a significantly different activity profile.
Immunosuppressive Activity
Seco-rapamycin has been consistently reported to have markedly reduced immunosuppressive activity compared to sirolimus. Several studies have described its activity as "extremely weak". One study quantified this, showing that seco-rapamycin has less than 4% of the potency of rapamycin in a thymocyte proliferation assay. This profound loss of activity is attributed to the disruption of the macrolide ring structure, which is crucial for the formation of the FKBP12-rapamycin-mTOR complex.
Table 2: Comparative Immunosuppressive and Biological Activities
| Compound | Immunosuppressive Activity (Thymocyte Proliferation) | mTOR Inhibition | Proteasome Inhibition | Reference(s) |
| Sirolimus | Potent (IC₅₀ in the low nM range) | Yes | Yes | |
| Seco-Rapamycin | Significantly reduced (<4% of Sirolimus activity) | No | Yes |
mTOR Signaling
The immunosuppressive and antiproliferative effects of sirolimus are mediated through its binding to the immunophilin FKBP12, and this complex then allosterically inhibits mTORC1. Seco-rapamycin, despite retaining the ability to bind to FKBP12, does not effectively inhibit mTOR function. The conformational change resulting from the ring-opening likely prevents the proper interaction of the FKBP12-seco-rapamycin complex with the FRB domain of mTOR.
References
- 1. WO2014072984A1 - Improved process for isolation and purification of rapamycin from fermentation broth - Google Patents [patents.google.com]
- 2. CN104262358A - Method for extracting rapamycin - Google Patents [patents.google.com]
- 3. enovatia.com [enovatia.com]
- 4. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Physicochemical Properties of Seco-Rapamycin Sodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Seco-Rapamycin sodium salt, a primary ring-opened degradation product of the immunosuppressant Rapamycin (also known as Sirolimus). Understanding these properties is critical for its handling, formulation, and analysis in research and development settings.
Chemical Identity and Formula
Seco-Rapamycin sodium salt is formed from the hydrolysis of the ester bond within the macrolide ring of Rapamycin.[1] This ring-opening results in a carboxylic acid, which then forms a sodium salt.
| Identifier | Value | Reference |
| CAS Number | 148554-65-8 | [1][2][][4] |
| Molecular Formula | C₅₁H₇₈NNaO₁₃ | |
| Molecular Weight | 936.15 g/mol | |
| IUPAC Name | sodium;(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate | |
| Synonyms | Secorapamycin A monosodium, Seco Rapamycin Sodium Salt |
Physical and Chemical Properties
The physical state and solubility are fundamental parameters for experimental design and formulation development.
| Property | Value | Reference |
| Appearance | Crystalline solid; Off-white to yellow solid | |
| Melting Point | 96-105°C (decomposes); 120-122°C | |
| UV/Vis. λmax | 277, 289 nm | |
| Purity | ≥85% to >95% (supplier dependent) |
Solubility Profile
The sodium salt form enhances the aqueous solubility of the otherwise lipophilic Seco-Rapamycin.
| Solvent | Solubility | Reference |
| Methanol | Soluble | |
| Water | Soluble | |
| DMSO | ≥ 46 mg/mL; ~25 mg/mL | |
| Ethanol | ~25 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| PBS (pH 7.2) | ~5 mg/mL |
Stability and Storage
Seco-Rapamycin sodium salt requires specific storage conditions to ensure its integrity.
| Condition | Recommendation | Reference |
| Solid State | Store at -20°C under an inert atmosphere, protected from light. Stable for ≥ 4 years. | |
| In Solution (Organic) | Store at -80°C for up to 6 months or -20°C for 1 month. | |
| In Solution (Aqueous) | Aqueous solutions are not recommended for storage longer than one day. The compound degrades in aqueous solutions over >24 hours at 25°C. |
Biological Activity and Signaling
Seco-Rapamycin is the primary in vivo open-ring metabolite of Rapamycin. While Rapamycin is a potent inhibitor of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), Seco-Rapamycin exhibits significantly reduced activity in this regard. It has less than 4% of the potency of Rapamycin in a thymocyte proliferation assay. Despite its poor activation of mTOR, it has been shown to mimic Rapamycin's ability to inhibit the proteasome.
The parent compound, Rapamycin, functions by forming a complex with the FK506-binding protein (FKBP12). This complex then binds to and allosterically inhibits mTORC1, a master regulator of cell growth, proliferation, and metabolism.
Experimental Protocols
Formation from Rapamycin
Seco-Rapamycin sodium salt is a degradation product of Rapamycin, formed via a ring-opening reaction under aqueous alkaline conditions followed by dehydration.
Protocol Outline:
-
Ester Hydration: Rapamycin is dissolved in an ethanol-water mixture (e.g., 70:30 v/v) and treated with a base like 0.1 M NaOH at approximately 37°C for an extended period (e.g., 36 hours) to facilitate hydrolysis of the macrocyclic ester bond.
-
Dehydration: The solution is then acidified to a pH of around 5 with an acid such as HCl and stirred (e.g., for 18 hours) to promote dehydration, forming the open-chain Seco-Rapamycin.
-
Salt Formation: The resulting solution is neutralized with NaOH, and the final Seco-Rapamycin sodium salt product can be crystallized, often at a reduced temperature (e.g., 4°C).
Analytical Characterization: HPLC & LC/MS
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) are the primary techniques for the analysis, quantification, and purification of Seco-Rapamycin sodium salt.
Typical RP-HPLC Method:
-
Column: C8 or C18 reversed-phase column (e.g., 15 cm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of methanol and water, or acetonitrile and water. Acidic additives like formic acid or trifluoroacetic acid (TFA) may be used to improve peak shape.
-
Flow Rate: ~1 mL/min.
-
Column Temperature: Elevated temperatures (e.g., 57°C) may be used to improve resolution.
-
Detection: UV detection at 277 nm or 289 nm.
-
Mass Spectrometry: For LC/MS, electrospray ionization (ESI) in both positive and negative modes can be used to confirm the mass of the parent compound and identify related degradation products.
In Vitro Metabolism Studies
The metabolic fate of Seco-Rapamycin can be investigated using cell-based assays and tissue homogenates.
Protocol Outline (Caco-2 Cell Monolayers):
-
Cell Culture: Caco-2 cells are cultured on permeable supports until they form a confluent monolayer, which serves as a model of the intestinal barrier.
-
Dosing: A known concentration of Seco-Rapamycin (e.g., 20 µM) is added to either the apical (representing the intestinal lumen) or basolateral (representing the bloodstream) compartment.
-
Incubation: The cells are incubated for a set period (e.g., 4 hours).
-
Sample Collection: Samples are collected from both the apical and basolateral compartments, as well as the cell lysate.
-
Analysis: The concentration of Seco-Rapamycin and any potential metabolites (like dihydro Sirolimus) in the collected samples is determined using LC/MS. Studies have shown that Seco-Rapamycin can be metabolized to dihydro Sirolimus in an NADPH-dependent manner in human liver and Caco-2 cell homogenates.
References
Unraveling the Open-Ring Enigma: A Technical Guide to Seco-Rapamycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Seco-Rapamycin, the open-ring derivative of the well-known mTOR inhibitor, Rapamycin (also known as Sirolimus). Unlike its parent compound, Seco-Rapamycin does not inhibit mTOR, but instead exhibits a distinct biological activity profile centered on the allosteric inhibition of the 20S proteasome. This document consolidates available data on its chemical properties, biological activity, and relevant experimental methodologies, offering a comprehensive resource for professionals in drug discovery and development.
Core Concepts: From Rapamycin to its Seco-Derivative
Seco-Rapamycin is the product of the hydrolytic opening of the macrolide lactone ring of Rapamycin.[1][2][3] This structural modification fundamentally alters its biological target, shifting its activity away from the mTOR pathway.[4][5] While Rapamycin's immunosuppressive and anti-proliferative effects are mediated through the formation of a complex with FKBP12 that inhibits mTORC1, Seco-Rapamycin's biological activity stems from its ability to allosterically inhibit the 20S proteasome, the catalytic core of the ubiquitin-proteasome system.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₅₁H₇₉NO₁₃ | |
| Molecular Weight | 914.17 g/mol | |
| CAS Number | 147438-27-5 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, ethanol, and methanol | |
| Stability | Significantly more stable than Rapamycin under basic conditions. |
Mechanism of Action: Allosteric Inhibition of the 20S Proteasome
The primary mechanism of action of Seco-Rapamycin is the allosteric inhibition of the 20S proteasome. It is hypothesized that Seco-Rapamycin, similar to Rapamycin, binds to the α-face of the 20S proteasome core particle. This binding event is thought to induce conformational changes that interfere with the proteasome's catalytic activities.
The 20S proteasome possesses three distinct peptidase activities:
-
Chymotrypsin-like (CT-L): Cleavage after hydrophobic residues.
-
Trypsin-like (T-L): Cleavage after basic residues.
-
Caspase-like (CL): Cleavage after acidic residues.
Seco-Rapamycin has been shown to inhibit the chymotrypsin-like and post-glutamyl peptide hydrolase (PGPH) activities of the proteasome at low micromolar concentrations.
Quantitative Analysis of Proteasome Inhibition
| Compound | Concentration | Proteasome Activity (% Inhibition) | Reference |
| Seco-Rapamycin | 10 µM | ~40% (Chymotrypsin-like) | |
| Rapamycin | 2 µM | ~49% (Chymotrypsin-like) |
Experimental Protocols
Preparation of Seco-Rapamycin via Base-Catalyzed Hydrolysis of Rapamycin
This protocol is adapted from the principles of base-catalyzed degradation of Rapamycin.
Materials:
-
Rapamycin
-
Acetonitrile (MeCN)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (e.g., 4.4 mM)
-
Triethylamine (optional, for salt form)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Lyophilizer
Procedure:
-
Dissolve Rapamycin in acetonitrile to create a stock solution.
-
Prepare a 30:70 (v/v) acetonitrile-water mixture containing approximately 3 mM NaOH. The final pH should be around 12.2.
-
Add the Rapamycin stock solution to the basic acetonitrile-water mixture.
-
Monitor the reaction progress using reverse-phase HPLC. Rapamycin will degrade, and a peak corresponding to Seco-Rapamycin (retention time will be different from Rapamycin) will appear and increase in intensity.
-
Once the conversion to Seco-Rapamycin is maximized (as determined by HPLC), neutralize the reaction mixture with a suitable acid (e.g., dilute HCl).
-
Purify the Seco-Rapamycin from the reaction mixture using preparative HPLC.
-
Collect the fractions containing pure Seco-Rapamycin.
-
Lyophilize the purified fractions to obtain Seco-Rapamycin as a solid.
-
Characterize the final product using mass spectrometry and NMR to confirm its identity and purity.
In Vitro Proteasome Activity Assay in Cell Lysates
This protocol outlines a general procedure to measure the chymotrypsin-like activity of the proteasome in cell lysates treated with Seco-Rapamycin.
Materials:
-
Cell line of interest (e.g., HEK293, Jurkat)
-
Cell culture medium and reagents
-
Seco-Rapamycin
-
Lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors (proteasome inhibitors should be excluded))
-
Proteasome activity assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM KCl, 1.5 mM MgCl₂, 1 mM DTT)
-
Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Proteasome inhibitor (e.g., MG-132) as a positive control for inhibition
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of Seco-Rapamycin (and a vehicle control) for a specified period.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Proteasome Activity Assay:
-
In a 96-well black plate, add a standardized amount of protein lysate to each well.
-
Include wells with lysate and a known proteasome inhibitor (MG-132) to determine the background fluorescence.
-
Add the proteasome activity assay buffer to each well.
-
Initiate the reaction by adding the fluorogenic substrate (Suc-LLVY-AMC).
-
Incubate the plate at 37°C.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) at multiple time points.
-
-
Data Analysis:
-
Subtract the background fluorescence (from inhibitor-treated wells) from the fluorescence readings of the other wells.
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Normalize the proteasome activity to the protein concentration of the lysate.
-
Compare the proteasome activity in Seco-Rapamycin-treated cells to the vehicle-treated control cells to determine the extent of inhibition.
-
Visualizations
Signaling Pathway of 20S Proteasome Inhibition
Caption: Signaling pathway of Seco-Rapamycin-induced 20S proteasome inhibition.
Experimental Workflow for Assessing Proteasome Inhibition
Caption: Workflow for assessing the inhibitory effect of Seco-Rapamycin on proteasome activity.
References
- 1. Rapamycin allosterically inhibits the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The capture proteasome assay: A method to measure proteasome activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural and Mechanistic Differences Between Seco-Rapamycin and Rapamycin
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed comparison of the structural, mechanistic, and functional differences between the mTOR inhibitor rapamycin and its primary degradation product, seco-rapamycin.
Introduction
Rapamycin (also known as sirolimus) is a macrolide compound originally discovered as an antifungal agent, which has since become a cornerstone of immunosuppressive therapy and a critical research tool for studying cell growth and proliferation.[1] Its potent biological activity stems from its ability to inhibit the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cellular metabolism, growth, and survival.[2] Rapamycin's stability is a critical factor in its therapeutic application, and it is known to degrade into several products, with seco-rapamycin being a principal ring-opened isomer.[3] Understanding the structural and functional consequences of this degradation is vital for drug development, formulation, and clinical use. This guide delineates the core differences between these two molecules.
Structural Comparison: Rapamycin vs. Seco-Rapamycin
The fundamental structural difference between rapamycin and seco-rapamycin lies in the integrity of the 31-membered macrolide ring.[1] Seco-rapamycin is the product of the hydrolytic cleavage of the ester bond within the rapamycin macrocycle, resulting in a linear, or "seco," structure. This single chemical modification has profound implications for the molecule's three-dimensional conformation and, consequently, its biological activity.
Key Structural Features
| Feature | Rapamycin | Seco-Rapamycin |
| Molecular Formula | C₅₁H₇₉NO₁₃ | C₅₁H₇₉NO₁₃ |
| Molecular Weight | 914.17 g/mol | 914.17 g/mol |
| Core Structure | 31-membered macrolide lactone ring | Ring-opened linear structure |
| Key Functional Group Change | Intact ester linkage within the macrocycle | Hydrolyzed ester bond, resulting in a carboxylic acid and a hydroxyl group |
Structural Transformation
The conversion of rapamycin to seco-rapamycin is a degradation process, often initiated by exposure to aqueous environments. The ester hydrolysis breaks the macrocycle, leading to a more flexible linear molecule.
Mechanism of Action and Functional Consequences
Rapamycin exerts its biological effects through a "gain-of-function" mechanism, requiring the formation of a ternary complex with the immunophilin FKBP12 and the FKBP12-Rapamycin Binding (FRB) domain of mTOR.[4] The structural integrity of the rapamycin macrocycle is paramount for this interaction.
Rapamycin's Mechanism of Action
-
Binding to FKBP12: Rapamycin first binds to the cytosolic protein FKBP12 with high affinity.
-
Ternary Complex Formation: The rapamycin-FKBP12 complex then presents a composite surface that is recognized by the FRB domain of mTOR.
-
mTOR Inhibition: This ternary complex allosterically inhibits mTORC1 activity, preventing the phosphorylation of downstream targets like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which are crucial for protein synthesis and cell cycle progression.
Seco-Rapamycin's Impaired Mechanism
The ring-opening in seco-rapamycin dramatically alters its conformation, which in turn disrupts its ability to form the critical ternary complex. While it may retain some affinity for FKBP12, the precise orientation required to bridge FKBP12 and the FRB domain of mTOR is lost. Consequently, seco-rapamycin is reported to not significantly affect mTOR function. This is supported by findings that it has less than 4% of the potency of rapamycin in a thymocyte proliferation assay.
Signaling Pathway Comparison
Quantitative Data Summary
The following table summarizes the available quantitative data comparing the biological activities of rapamycin and its seco-derivative. Data for seco-rapamycin is limited, reflecting its status as an inactive metabolite.
| Parameter | Rapamycin | Seco-Rapamycin | Reference |
| mTOR Inhibition (IC₅₀) | ~0.1 nM (in HEK293 cells) | Not reported; significantly less potent | |
| FKBP12 Binding Affinity (IC₅₀) | ~0.2 nM | Not reported; binding is likely weaker/non-productive | |
| Ternary Complex (FKBP12-Rapamycin-FRB) Binding (K_d) | 12 ± 0.8 nM | Not reported; complex formation is impaired | |
| Thymocyte Proliferation Assay | Potent inhibitor | <4% of rapamycin's potency |
Experimental Protocols
In Vitro mTORC1 Kinase Assay
This protocol is adapted from established methods for assessing mTORC1 kinase activity.
Objective: To measure the kinase activity of mTORC1 in the presence of rapamycin or seco-rapamycin.
Workflow:
Methodology:
-
Cell Culture and Lysis:
-
Culture HEK293 cells to 80-90% confluency.
-
Stimulate cells with 100 nM insulin for 15 minutes to activate the mTOR pathway.
-
Lyse cells in a CHAPS-based lysis buffer to preserve the integrity of the mTORC1 complex.
-
-
Immunoprecipitation:
-
Incubate cell lysates with an antibody targeting a component of the mTORC1 complex (e.g., anti-mTOR or anti-Raptor) for 1.5 hours at 4°C.
-
Add Protein A/G beads and incubate for an additional hour to capture the antibody-mTORC1 complexes.
-
Wash the beads to remove non-specific proteins.
-
-
Kinase Reaction:
-
Resuspend the beads in a kinase assay buffer containing a recombinant mTORC1 substrate (e.g., 4E-BP1).
-
Add the test compound (rapamycin or seco-rapamycin) at various concentrations. For rapamycin, a typical concentration range would be 0.05-50 nM.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for 20-30 minutes.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated substrate via autoradiography. The intensity of the band corresponds to mTORC1 activity.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol provides a general framework for measuring the binding kinetics of rapamycin to FKBP12 using SPR.
Objective: To determine the association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_d) for the interaction between an inhibitor and FKBP12.
Methodology:
-
Chip Preparation:
-
Immobilize recombinant FKBP12 (the ligand) onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of the analyte (rapamycin or seco-rapamycin) in a suitable running buffer (e.g., HBS-EP).
-
-
Binding Measurement:
-
Inject the different concentrations of the analyte over the ligand and reference surfaces at a constant flow rate.
-
Monitor the change in the refractive index in real-time, which is proportional to the amount of analyte binding to the immobilized ligand. This generates association curves.
-
After the association phase, flow running buffer over the chip to measure the dissociation of the analyte.
-
-
Data Analysis:
-
After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the k_on, k_off, and K_d values.
-
Conclusion
The structural integrity of the macrolide ring is indispensable for the biological activity of rapamycin. Its degradation to the ring-opened seco-rapamycin results in a molecule that is conformationally unable to mediate the formation of the inhibitory FKBP12-mTORC1 ternary complex. This leads to a dramatic loss of mTOR-inhibitory activity. For researchers and drug developers, this underscores the critical importance of formulation and storage conditions to prevent the degradation of rapamycin and ensure its therapeutic efficacy. Furthermore, the inactivity of seco-rapamycin makes it a useful negative control in experimental settings designed to probe the specific effects of mTORC1 inhibition by rapamycin.
References
Seco-Rapamycin's Interaction with FKBP12: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rapamycin is a macrolide that exerts its immunosuppressive and anti-proliferative effects by forming a high-affinity complex with the intracellular receptor FKBP12. This complex then binds to and inhibits the mammalian target of rapamycin (mTOR). Seco-rapamycin is the ring-opened, non-enzymatic degradation product of rapamycin. While it is established that seco-rapamycin exhibits significantly reduced biological activity compared to rapamycin, specific quantitative data on its direct binding affinity for FKBP12 is conspicuously absent from published research. This guide outlines the methodologies that would be essential in generating this critical data for researchers in pharmacology and drug development.
Binding Affinity Data: Rapamycin vs. Seco-Rapamycin
Quantitative binding affinity data, such as the dissociation constant (Kd) and IC50 values, are crucial for understanding the molecular interactions between a ligand and its target protein. The following table summarizes the known binding affinity of rapamycin for FKBP12.
| Compound | Target Protein | Binding Affinity (Kd) | IC50 | Method |
| Rapamycin | FKBP12 | ~0.2 nM[1] | ~0.1 nM (in HEK293 cells for mTOR inhibition)[2] | Isothermal Titration Calorimetry (ITC), Fluorescence Polarization |
| Seco-Rapamycin | FKBP12 | Data not available | Data not available |
It is important to note that while direct binding data is unavailable, functional assays indicate that seco-rapamycin has less than 4% of the potency of rapamycin in a thymocyte proliferation assay. This suggests a significantly lower affinity for FKBP12 or an inability of the seco-rapamycin-FKBP12 complex to effectively inhibit mTOR.
Signaling Pathway of the FKBP12-Rapamycin Complex
The interaction between rapamycin, FKBP12, and mTOR is a cornerstone of its mechanism of action. The following diagram illustrates this critical signaling pathway.
Experimental Protocols for Determining Binding Affinity
To address the gap in knowledge regarding seco-rapamycin's affinity for FKBP12, the following established biophysical techniques can be employed.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Methodology:
-
Protein Preparation: Express and purify recombinant human FKBP12. Ensure the protein is properly folded and active. Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Ligand Preparation: Dissolve seco-rapamycin in the same final ITC buffer. A small amount of a co-solvent like DMSO may be necessary for solubility, in which case the same concentration of DMSO must be present in the protein solution.
-
ITC Experiment:
-
Load the FKBP12 solution (typically in the low micromolar range, e.g., 10-50 µM) into the sample cell of the calorimeter.
-
Load the seco-rapamycin solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.
-
Perform a series of small, sequential injections of the seco-rapamycin solution into the FKBP12 solution while monitoring the heat change.
-
-
Data Analysis: The resulting data of heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.
Methodology:
-
Chip Preparation and Ligand Immobilization:
-
Covalently immobilize purified recombinant FKBP12 onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. The immobilization level should be optimized to avoid mass transport limitations.
-
-
Analyte Preparation: Prepare a series of dilutions of seco-rapamycin in a suitable running buffer (e.g., HBS-EP+).
-
SPR Measurement:
-
Inject the different concentrations of seco-rapamycin over the FKBP12-immobilized surface and a reference flow cell (without FKBP12).
-
Monitor the binding in real-time by recording the change in the response units (RU).
-
After each injection, regenerate the sensor surface using a low pH solution (e.g., glycine-HCl) to remove the bound seco-rapamycin.
-
-
Data Analysis: The equilibrium binding response is plotted against the concentration of seco-rapamycin and fitted to a steady-state affinity model to determine the Kd. Alternatively, the association and dissociation phases of the sensorgrams can be fitted to a kinetic model to determine the association rate constant (ka) and dissociation rate constant (kd), from which the Kd (kd/ka) can be calculated.
Fluorescence Polarization (FP) Assay
FP is a competitive binding assay that measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled ligand (probe) upon binding to a larger protein.
Methodology:
-
Probe Selection: A fluorescently labeled ligand that is known to bind to FKBP12 with a suitable affinity is required (e.g., a fluorescent derivative of FK506).
-
Assay Setup:
-
In a multi-well plate, add a fixed concentration of FKBP12 and the fluorescent probe. The concentrations should be optimized to give a stable and significant fluorescence polarization signal.
-
Add increasing concentrations of the unlabeled competitor, seco-rapamycin.
-
-
Measurement: Excite the sample with polarized light and measure the parallel and perpendicular components of the emitted light. The fluorescence polarization is calculated from these values.
-
Data Analysis: As the concentration of seco-rapamycin increases, it will compete with the fluorescent probe for binding to FKBP12, causing a decrease in the fluorescence polarization. The IC50 value (the concentration of seco-rapamycin that displaces 50% of the bound fluorescent probe) is determined by plotting the fluorescence polarization against the logarithm of the seco-rapamycin concentration. The Ki (an indicator of binding affinity) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Generalized Experimental Workflow
The following diagram outlines a general workflow for determining the binding affinity of a compound for a target protein.
Conclusion
While seco-rapamycin is known to be a significantly less potent derivative of rapamycin, the precise quantitative measure of its binding affinity for FKBP12 remains to be elucidated. The experimental protocols detailed in this guide—Isothermal Titration Calorimetry, Surface Plasmon Resonance, and Fluorescence Polarization—provide robust and reliable methods for determining this crucial parameter. The generation of such data would be invaluable for a comprehensive understanding of the structure-activity relationship of rapamycin and its analogues, and would provide essential information for the fields of pharmacology, drug metabolism, and medicinal chemistry.
References
Methodological & Application
Application Notes: In Vitro Characterization of Seco-Rapamycin
Introduction
Seco-Rapamycin is the ring-opened degradation product of Rapamycin, a macrolide immunosuppressant that potently inhibits the mammalian target of rapamycin (mTOR)[1][2]. Unlike its parent compound, Seco-Rapamycin is reported to not significantly affect mTOR function, or to be a very poor activator of mTOR[1][2]. This property makes it an essential negative control in studies investigating the mTOR signaling pathway and the specific effects of Rapamycin. These application notes provide detailed protocols for in vitro assays to characterize and compare the activity of Seco-Rapamycin and Rapamycin, particularly focusing on mTORC1 signaling and immune cell proliferation.
Mechanism of Action Context: The mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival[3]. mTOR is the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Rapamycin, upon binding to the intracellular receptor FKBP12, forms a complex that allosterically inhibits mTORC1 activity. This inhibition disrupts downstream signaling events, including the phosphorylation of p70 S6 kinase (S6K1) and 4E-binding protein 1 (4E-BP1), leading to reduced protein synthesis and cell cycle arrest.
References
Application Notes: Assessing the Permeability of Seco-Rapamycin Using Caco-2 Cell Monolayers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Seco-Rapamycin is the primary ring-opened degradation product of Rapamycin (also known as Sirolimus), a macrolide compound widely used as an immunosuppressant and anti-cancer agent.[1][2][3] Understanding the intestinal permeability and potential for active transport of metabolites like Seco-Rapamycin is crucial for predicting their oral bioavailability and potential drug-drug interactions. The Caco-2 cell permeability assay is a well-established and regulatory-accepted in vitro model that mimics the human intestinal epithelium.[4][5] When cultured on semi-permeable supports, Caco-2 cells differentiate into a polarized monolayer of enterocytes, expressing tight junctions and various transport proteins, including the P-glycoprotein (P-gp) efflux pump. This application note provides a detailed protocol for evaluating the bidirectional permeability of Seco-Rapamycin across Caco-2 cell monolayers to determine its apparent permeability coefficient (Papp) and identify its susceptibility to P-gp-mediated efflux.
Background: Studies have shown that Rapamycin and its analogues are strong substrates for P-gp-mediated efflux. Seco-Rapamycin is also secreted from cells by P-glycoprotein. Experiments using Caco-2 cell monolayers have demonstrated that when Seco-Rapamycin is applied to the apical (lumenal) side, very little is transported to the basolateral (blood) side. Conversely, when applied to the basolateral side, it is readily transported to the apical side, a process that can be inhibited by P-gp blockers. This indicates that Seco-Rapamycin is a likely substrate for active efflux, a key determinant of its low oral absorption.
Key Mechanisms and Pathways
P-glycoprotein (P-gp) Mediated Efflux
P-glycoprotein is an ATP-dependent efflux transporter highly expressed in the apical membrane of intestinal enterocytes. It functions as a biological barrier by pumping a wide range of xenobiotics, including Seco-Rapamycin, out of the cell and back into the intestinal lumen, thereby limiting their absorption into the bloodstream. An efflux ratio (ER) greater than 2 in a bidirectional Caco-2 assay is a strong indicator that a compound is a substrate for active efflux.
Caption: P-gp mediated efflux of Seco-Rapamycin in Caco-2 cells.
mTOR Signaling Pathway (Context for Rapamycin Analogues)
Rapamycin exerts its immunosuppressive effects by forming a complex with the protein FKBP12, which then binds to and inhibits the 'mechanistic Target of Rapamycin' (mTOR). The mTOR pathway is a central regulator of cell growth and proliferation. While Seco-Rapamycin is reported not to affect mTOR function, this pathway is relevant as mTOR inhibition has been shown to downregulate the expression of P-glycoprotein. This provides important context when studying Rapamycin and its derivatives, as changes in this pathway could modulate the transport of P-gp substrates.
Caption: mTOR signaling pathway and its regulation of P-gp.
Data Presentation: Permeability Characteristics
The following table summarizes the expected quantitative results from a Caco-2 permeability assay with Seco-Rapamycin, based on qualitative descriptions and data from its parent compound, Rapamycin. Control compounds are included for reference.
| Compound | Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Class | P-gp Substrate |
| Seco-Rapamycin | A → B | < 1.0 (Low) | > 20 | Low | Yes |
| B → A | > 20.0 (High) | ||||
| Rapamycin | A → B | ~1.0 | > 20 | Low | Yes |
| B → A | > 20.0 | ||||
| Atenolol (Low Permeability Control) | A → B | < 1.0 | ~1.0 | Low | No |
| Propranolol (High Permeability Control) | A → B | > 10.0 | ~1.0 | High | No |
A → B: Apical to Basolateral transport; B → A: Basolateral to Apical transport. ER = Papp (B → A) / Papp (A → B). Data for Seco-Rapamycin and Rapamycin are illustrative based on published findings indicating strong P-gp mediated efflux.
Experimental Protocols
Protocol 1: Caco-2 Cell Culture and Seeding on Transwell® Inserts
This protocol describes the standard procedure for culturing Caco-2 cells and preparing them for a permeability assay.
Materials:
-
Caco-2 cell line (ATCC® HTB-37™)
-
Complete Growth Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Transwell® permeable supports (e.g., 12-well, 1.12 cm² area, 0.4 µm pore size)
-
Sterile culture flasks and plates
Procedure:
-
Cell Maintenance: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.
-
Media Change: Replace the culture medium every 2-3 days.
-
Subculture: When cells reach ~80% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Seeding on Inserts: Resuspend the cell pellet and seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². Add fresh medium to both the apical and basolateral chambers.
-
Differentiation: Culture the cells on the inserts for 21-25 days to allow for full differentiation and formation of a polarized monolayer. Change the medium in both chambers every 2-3 days.
Protocol 2: Bidirectional Permeability Assay for Seco-Rapamycin
This protocol details the steps to measure the transport of Seco-Rapamycin across the differentiated Caco-2 monolayer.
Caption: Caco-2 permeability assay experimental workflow.
Materials:
-
Differentiated Caco-2 monolayers on Transwell® inserts
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.
-
Seco-Rapamycin stock solution (e.g., 10 mM in DMSO)
-
Control compounds: Atenolol, Propranolol
-
P-gp inhibitor (optional): Verapamil
-
Lucifer Yellow for integrity check
-
Analytical equipment: LC-MS/MS
Procedure:
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of each monolayer using an EVOM meter. TEER values should be >250 Ω·cm² for a valid assay.
-
Wash the monolayers by replacing the culture medium with pre-warmed (37°C) Transport Buffer and equilibrate for 30 minutes at 37°C.
-
-
Prepare Dosing Solutions:
-
Prepare the final dosing solution of Seco-Rapamycin (e.g., 10 µM) in Transport Buffer. The final concentration of DMSO should be <1%.
-
Prepare solutions for control compounds and for Seco-Rapamycin + Verapamil (e.g., 100 µM) if testing for P-gp inhibition.
-
-
Apical to Basolateral (A → B) Transport:
-
To initiate the transport, remove the buffer from the apical (donor) chamber and replace it with the Seco-Rapamycin dosing solution.
-
Add fresh Transport Buffer to the basolateral (receiver) chamber.
-
Incubate for a defined period (e.g., 120 minutes) at 37°C with gentle shaking (e.g., 50 rpm).
-
At the end of the incubation, collect samples from both apical and basolateral chambers for analysis.
-
-
Basolateral to Apical (B → A) Transport:
-
To measure efflux, perform the experiment in the reverse direction.
-
Add the Seco-Rapamycin dosing solution to the basolateral (donor) chamber and fresh Transport Buffer to the apical (receiver) chamber.
-
Incubate and collect samples as described above.
-
-
Sample Analysis:
-
Quantify the concentration of Seco-Rapamycin in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the Apparent Permeability Coefficient (Papp): The Papp value (in cm/s) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber (mol/s).
-
A is the surface area of the membrane (e.g., 1.12 cm²).
-
C₀ is the initial concentration in the donor chamber (mol/cm³).
-
-
Calculate the Efflux Ratio (ER): The ER is calculated to determine if the compound is a substrate of active efflux: ER = Papp (B → A) / Papp (A → B)
-
An ER > 2 is a strong indication of active efflux, likely mediated by P-gp.
-
Conclusion: The Caco-2 permeability assay is an indispensable tool for characterizing the absorption potential of drug candidates and metabolites. For Seco-Rapamycin, this protocol allows for the quantitative determination of its low passive permeability and its significant interaction with the P-glycoprotein efflux transporter. The expected results—a low A→B Papp value and a high efflux ratio—would classify Seco-Rapamycin as a low-permeability compound that is a strong P-gp substrate, providing a mechanistic explanation for its limited oral bioavailability.
References
Application Notes and Protocols for Rapamycin Treatment in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin and its analogs, known as rapalogs, are potent inhibitors of the mammalian target of rapamycin (mTOR), a critical serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival.[1][2][3] The mTOR signaling pathway is frequently dysregulated in various human cancers, making it an attractive target for therapeutic intervention.[1][4] Rapamycin exerts its effects by forming a complex with the FK506 binding protein (FKBP12), which then binds to and inhibits mTOR Complex 1 (mTORC1). This inhibition disrupts downstream signaling, leading to cell cycle arrest, induction of apoptosis, and suppression of angiogenesis. These application notes provide a summary of the effects of rapamycin on cancer cell lines and detailed protocols for key experimental assays.
Mechanism of Action
Rapamycin's primary mechanism of action is the inhibition of mTORC1, a master regulator of protein synthesis. Activated mTORC1 phosphorylates key downstream effectors, including 4E-binding protein 1 (4E-BP1) and p70S6 kinase (S6K), which are crucial for cap-dependent mRNA translation of proteins involved in cell cycle progression, proliferation, and survival. By inhibiting mTORC1, rapamycin effectively curtails the synthesis of these essential proteins, thereby impeding cancer cell growth. While mTORC1 is sensitive to rapamycin, mTOR Complex 2 (mTORC2) is generally considered resistant.
Effects on Cancer Cell Lines
Rapamycin has demonstrated significant anti-proliferative and pro-apoptotic effects across a broad range of cancer cell lines. Its efficacy can be influenced by the genetic background of the cancer cells, particularly mutations in the PI3K/Akt/mTOR pathway.
Quantitative Data Summary
The following table summarizes the observed effects of rapamycin treatment on various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Effect | Concentration Range | Citation |
| SGC-7901, MKN-45 | Gastric Cancer | Inhibition of proliferation, induction of apoptosis, decreased invasion | 5 nM, 10 nM, 20 nM, 40 nM | |
| MDA-MB-231 | Breast Cancer | Apoptosis induction (high-dose), G1 cell cycle arrest | µM range for apoptosis | |
| MCF-7 | Breast Cancer | Survival, resistance to high-dose rapamycin-induced apoptosis | Not specified | |
| Ca9-22 | Oral Cancer | Inhibition of proliferation, colony formation, and migration; induction of apoptosis and autophagy | Not specified | |
| T98G | Glioblastoma | Inhibition of cell viability (IC50 ~2 nM), G1 arrest, autophagy | 2 nM | |
| U87-MG | Glioblastoma | Inhibition of cell viability (IC50 ~1 µM), G1 arrest, autophagy | 1 µM | |
| Calu-1 | Lung Cancer | Resistance to rapamycin-induced apoptosis in S-phase | Not specified |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of rapamycin's effects on cancer cell lines.
Cell Proliferation Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the effect of rapamycin on the proliferation of gastric cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SGC-7901, MKN-45)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Rapamycin stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of rapamycin in culture medium to achieve final concentrations (e.g., 5, 10, 20, 40 nM). Include a vehicle control (DMSO) and a no-treatment control.
-
Replace the medium in each well with 100 µL of the corresponding rapamycin dilution or control medium.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on flow cytometry methods used to detect apoptosis in oral and gastric cancer cells treated with rapamycin.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Rapamycin stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of rapamycin for the desired duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is designed to assess changes in the expression and phosphorylation of key proteins in the mTOR pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-mTOR, anti-phospho-mTOR, anti-4E-BP1, anti-phospho-4E-BP1, anti-S6K, anti-phospho-S6K, anti-Akt, anti-phospho-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and control cells and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
mTOR Signaling Pathway and Rapamycin Inhibition
The following diagram illustrates the central role of the mTOR signaling pathway in cell growth and how rapamycin intervenes.
Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.
Experimental Workflow for Assessing Rapamycin's Effects
This workflow outlines the key steps in evaluating the impact of rapamycin on cancer cell lines.
Caption: A typical experimental workflow for studying Rapamycin in cancer cells.
Dose-Dependent Effects of Rapamycin
Rapamycin can exhibit different cellular responses at varying concentrations. Low doses are often cytostatic, while higher doses can be pro-apoptotic.
Caption: Differential cellular responses to varying doses of Rapamycin.
References
- 1. Mammalian target of rapamycin: discovery of rapamycin reveals a signaling pathway important for normal and cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the mTOR Signaling Network for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted role of mTOR (mammalian target of rapamycin) signaling pathway in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR signaling and drug development in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Proteasome Inhibition with "Seco-Rapamycin": Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seco-Rapamycin, the open-ring metabolite of the well-known mTOR inhibitor Rapamycin, has emerged as a novel tool for investigating the ubiquitin-proteasome system. Unlike its parent compound, Seco-Rapamycin does not inhibit the mTOR pathway. Instead, it functions as an allosteric inhibitor of the 20S proteasome, offering a unique mechanism to probe proteasome function and its implications in cellular homeostasis and disease.[1] This document provides detailed application notes and experimental protocols for researchers interested in studying proteasome inhibition using Seco-Rapamycin.
Mechanism of Action: Allosteric Proteasome Inhibition
Seco-Rapamycin exerts its inhibitory effect on the proteasome through an allosteric mechanism. It binds to the α-face of the 20S catalytic core particle.[1] This binding event induces conformational changes in the proteasome's gate, which is responsible for substrate entry into the proteolytic chamber. By altering the gate's dynamics, Seco-Rapamycin interferes with the proper processing of protein substrates.[1] This mode of inhibition is distinct from many conventional proteasome inhibitors that target the active sites directly.
A key characteristic of Seco-Rapamycin is its specificity for the proteasome without affecting the mTOR signaling pathway.[1] This makes it a valuable tool to dissect the cellular consequences of proteasome inhibition independent of mTOR-related effects.
Quantitative Data on Proteasome Inhibition
While extensive quantitative data for Seco-Rapamycin's inhibitory potency is still emerging, available studies indicate that it is a less potent proteasome inhibitor than its parent compound, Rapamycin. The inhibitory effects of Seco-Rapamycin are observed in the low micromolar range and it has been shown to particularly affect the peptidyl-glutamyl peptide-hydrolyzing (PGPH) and trypsin-like (T-L) activities of the proteasome.
For comparative purposes, the following table summarizes the known and expected inhibitory activities. Please note that specific IC50 values for Seco-Rapamycin are not widely reported in the literature.
| Compound | Target | Proteasome Activity Affected | Potency (IC50) | Reference |
| Seco-Rapamycin | 20S Proteasome (Allosteric) | PGPH, T-L | Low Micromolar (less potent than Rapamycin) | [1] |
| Rapamycin | 20S Proteasome (Allosteric) | Chymotrypsin-like (ChT-L), PGPH, T-L | Low Micromolar | |
| Bortezomib | 20S Proteasome (Active Site) | Chymotrypsin-like (primarily) | Nanomolar |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to investigate the effects of Seco-Rapamycin on proteasome activity and cellular protein degradation.
Protocol 1: In Vitro Proteasome Activity Assay
This protocol measures the chymotrypsin-like (ChT-L) activity of the proteasome in cell lysates using a fluorogenic substrate. Similar principles can be applied to measure trypsin-like and PGPH activities by using their respective specific substrates (e.g., Boc-LSTR-AMC for trypsin-like and Z-LLE-AMC for PGPH).
Materials:
-
Cells of interest
-
Seco-Rapamycin
-
Rapamycin (for comparison)
-
Bortezomib (positive control)
-
Proteasome Lysis Buffer (50 mM HEPES-KOH, pH 7.8, 10 mM KCl, 5 mM MgCl2, 2 mM ATP)
-
Protein Assay Reagent (e.g., BCA or Bradford)
-
Fluorogenic Substrate: Suc-LLVY-AMC (for ChT-L activity)
-
96-well black plates
-
Fluorometric plate reader (Excitation: 360-380 nm, Emission: 460 nm)
Procedure:
-
Cell Lysis:
-
Culture and treat cells with desired concentrations of Seco-Rapamycin, Rapamycin, or Bortezomib for the desired duration. Include a vehicle-treated control.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in Proteasome Lysis Buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
Proteasome Activity Measurement:
-
Dilute cell lysates to a final concentration of 1-2 mg/mL in Proteasome Lysis Buffer.
-
In a 96-well black plate, add 50 µL of cell lysate per well.
-
Prepare a 2X substrate solution (e.g., 100 µM Suc-LLVY-AMC in Proteasome Lysis Buffer).
-
To initiate the reaction, add 50 µL of the 2X substrate solution to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence kinetically every 5 minutes for 60-120 minutes.
-
-
Data Analysis:
-
Calculate the rate of AMC release (increase in fluorescence per unit time).
-
Normalize the activity to the protein concentration of the lysate.
-
Plot the percentage of proteasome inhibition relative to the vehicle-treated control.
-
Protocol 2: Western Blot Analysis of Ubiquitinated Proteins
This protocol is used to assess the accumulation of ubiquitinated proteins in cells, which is a hallmark of proteasome inhibition.
Materials:
-
Cells of interest
-
Seco-Rapamycin
-
Bortezomib (positive control)
-
RIPA Lysis Buffer supplemented with protease and deubiquitinase inhibitors
-
SDS-PAGE gels and Western blot apparatus
-
PVDF membrane
-
Primary antibody against Ubiquitin
-
Primary antibody against a housekeeping protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with Seco-Rapamycin or Bortezomib as described in Protocol 1.
-
Lyse cells in RIPA buffer.
-
Determine protein concentration of the lysates.
-
-
Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and develop with a chemiluminescent substrate.
-
Strip and re-probe the membrane with an antibody against a housekeeping protein for loading control.
-
-
Data Analysis:
-
Analyze the intensity of the high molecular weight smear of ubiquitinated proteins. An increase in the smear intensity indicates proteasome inhibition.
-
Visualizations
Signaling Pathway of Proteasome Inhibition by Seco-Rapamycin
References
Application Notes and Protocols: Seco-Rapamycin as a Tool in Neurodegenerative Disease Models
Introduction
Seco-rapamycin is a non-enzymatic degradation product of rapamycin, resulting from ester hydration followed by dehydration.[1] It is also found as an impurity in the production of rapamycin.[2] Critically for its use in research, seco-rapamycin has been shown to have less than 4% of the biological potency of its parent compound, rapamycin.[1]
While rapamycin is extensively used to study neurodegenerative diseases due to its potent inhibition of the mechanistic target of rapamycin (mTOR) and subsequent induction of autophagy, seco-rapamycin is not a primary tool for inducing these effects.[3][4] However, its structural similarity and significantly reduced activity make it an ideal negative control in experiments involving rapamycin. Its use can help researchers confirm that the observed cellular effects, such as autophagy induction or neuroprotection, are specifically due to mTOR inhibition by rapamycin and not from off-target effects of the macrolide structure itself.
These notes provide an overview of the mechanisms of the parent compound, rapamycin, and detail protocols relevant for its study in neurodegenerative disease models, wherein seco-rapamycin would serve as a crucial experimental control.
Mechanism of Action: Rapamycin-Mediated mTOR Inhibition and Autophagy
Rapamycin exerts its biological effects by first forming a complex with the intracellular receptor FK506-binding protein 12 (FKBP12). This rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, a highly conserved serine/threonine kinase. mTOR is the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTORC2. Rapamycin primarily inhibits mTORC1.
mTORC1 acts as a central regulator of cell growth, proliferation, and metabolism by integrating signals from growth factors, nutrients, and cellular energy levels. When active, mTORC1 promotes protein synthesis by phosphorylating key downstream targets, including p70S6 Kinase (S6K1) and 4E-binding protein 1 (4E-BP1). It also suppresses catabolic processes like autophagy.
By inhibiting mTORC1, rapamycin effectively "mimics" a state of cellular starvation. This inhibition removes the repressive phosphorylation on the ULK1 complex (containing ULK1, ATG13, and FIP200), a key initiator of autophagy. Autophagy is a cellular recycling process that degrades misfolded proteins and damaged organelles, components that are often implicated in the pathology of neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's. The ability of rapamycin to enhance the clearance of these toxic protein aggregates via autophagy is the primary rationale for its use as a tool in these disease models.
Quantitative Data
The following tables provide key quantitative data for the preparation and use of seco-rapamycin and its parent compound, rapamycin.
Table 1: Solubility of Seco-Rapamycin and Rapamycin
| Compound | Solvent | Solubility | Reference |
|---|---|---|---|
| Seco-rapamycin (sodium salt) | DMSO | ~25 mg/mL | |
| Seco-rapamycin (sodium salt) | DMF | ~30 mg/mL | |
| Seco-rapamycin (sodium salt) | Ethanol | ~25 mg/mL | |
| Seco-rapamycin (sodium salt) | PBS (pH 7.2) | ~5 mg/mL | |
| Rapamycin | DMSO | 100 mg/mL (109.4 mM) |
| Rapamycin | Ethanol | 25 mg/mL (27.35 mM) | |
Table 2: Binding Affinities in the mTOR Pathway
| Interacting Molecules | Dissociation Constant (Kd) | Method | Reference |
|---|---|---|---|
| Rapamycin • FKBP12 complex to FRB (mTOR domain) | 12 ± 0.8 nM | Not Specified | |
| Rapamycin (alone) to FRB (mTOR domain) | 26 ± 0.8 µM | Not Specified |
| Seco-rapamycin | Data not available in cited literature | - | |
Visualizations of Key Pathways and Workflows
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol is applicable for both seco-rapamycin and rapamycin and should be adjusted based on the desired concentration and the solubility data in Table 1.
Materials:
-
Seco-rapamycin (sodium salt) or Rapamycin powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS) or cell culture medium, sterile
-
Inert gas (e.g., nitrogen or argon) - Optional but recommended for long-term storage
-
Sterile microcentrifuge tubes
Procedure for 10 mM DMSO Stock Solution (Rapamycin Example):
-
Calculation: Rapamycin Molecular Weight (MW) is ~914.17 g/mol . To make a 10 mM solution, you need 9.1417 mg per 1 mL of solvent.
-
Weighing: Carefully weigh out the desired amount of rapamycin powder (e.g., 5 mg) in a sterile tube.
-
Solubilization: Add the calculated volume of DMSO to the powder. For 5 mg of rapamycin to make a 10 mM stock, add 546.9 µL of DMSO.
-
Mixing: Vortex thoroughly until the powder is completely dissolved. If desired, briefly purge the headspace of the tube with inert gas to displace oxygen before capping tightly.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. A stock solution of seco-rapamycin (sodium salt) in DMSO is stable for at least 4 years when stored at -20°C.
Preparation of Working Solution for Cell Culture:
-
Thaw a single aliquot of the DMSO stock solution.
-
Dilute the stock solution directly into pre-warmed cell culture medium to achieve the final desired concentration (e.g., 100 nM).
-
Important: The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. Perform a serial dilution if necessary for very low final concentrations.
-
Use the working solution immediately. Do not store aqueous solutions for more than one day.
Protocol 2: Western Blot for mTOR Pathway Activation
This protocol allows for the semi-quantitative analysis of key proteins in the mTOR signaling cascade to confirm the effects of rapamycin (and the lack thereof with seco-rapamycin).
Materials:
-
Cell culture dishes (6-well or 10 cm)
-
Treated cells (Control, Vehicle, Rapamycin, Seco-Rapamycin)
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes, refrigerated centrifuge
-
Protein assay kit (BCA or Bradford)
-
Laemmli sample buffer (4x or 6x)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus (wet or semi-dry)
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR (Ser2448), anti-mTOR, anti-p-S6K (Thr389), anti-S6K, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Lysis:
-
Place cell culture dishes on ice and wash cells twice with ice-cold PBS.
-
Aspirate PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL for a well in a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube. This is the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample to a final concentration of 1x.
-
Heat the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 10-50 µg) per lane of an SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane. For high molecular weight proteins like mTOR (~289 kDa), a wet transfer at 100V for 120 minutes or overnight at a lower voltage at 4°C is recommended.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle rocking.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% milk in TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze band intensity using densitometry software, normalizing to a loading control like GAPDH.
-
Protocol 3: Quantification of Autophagy Flux via LC3-II Turnover
Autophagy induction leads to the conversion of the soluble LC3-I protein to the lipidated, autophagosome-associated LC3-II form. "Autophagic flux" refers to the entire process, including the final degradation of LC3-II in the autolysosome. Measuring LC3-II levels at a single point can be misleading, as a blockage in lysosomal degradation can also cause LC3-II to accumulate. This protocol measures LC3-II turnover by comparing levels in the presence and absence of a lysosomal inhibitor.
Materials:
-
All materials from Protocol 2.
-
Lysosomal inhibitor: Bafilomycin A1 (Baf A1) or Chloroquine.
-
Primary antibody: anti-LC3B.
Procedure:
-
Cell Treatment:
-
Set up experimental conditions in duplicate sets.
-
Set 1: Treat cells with Control (Vehicle), Rapamycin, and Seco-Rapamycin for the desired time (e.g., 6-8 hours).
-
Set 2: Pre-treat cells with a lysosomal inhibitor like Bafilomycin A1 (e.g., 100 nM) for 1-2 hours before adding the experimental treatments (Vehicle, Rapamycin, Seco-Rapamycin) for the same duration as Set 1.
-
-
Western Blot:
-
Harvest cell lysates, quantify protein, and perform SDS-PAGE and Western blotting as described in Protocol 2.
-
Note: Use a higher percentage acrylamide gel (e.g., 12-15%) for better separation of LC3-I (~16 kDa) and LC3-II (~14 kDa).
-
Probe the membrane with an anti-LC3B antibody. It is crucial to also probe for a loading control.
-
-
Data Analysis:
-
Quantify the band intensity for LC3-II in all conditions. Normalize to the loading control.
-
Interpretation:
-
An increase in LC3-II upon rapamycin treatment compared to the control indicates an increase in autophagosome formation.
-
A further accumulation of LC3-II in the rapamycin + Baf A1 condition compared to rapamycin alone indicates active autophagic flux (i.e., the autophagosomes are being successfully delivered to and degraded by the lysosome).
-
Seco-rapamycin is expected to show little to no change in LC3-II levels compared to the vehicle control, both with and without Baf A1.
-
-
Autophagic flux can be calculated by subtracting the normalized LC3-II level in the absence of the inhibitor from the level in the presence of the inhibitor for each condition.
-
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Seco-rapamycin - LKT Labs [lktlabs.com]
- 3. Neuroprotection Through Rapamycin-Induced Activation of Autophagy and PI3K/Akt1/mTOR/CREB Signaling Against Amyloid-β-Induced Oxidative Stress, Synaptic/Neurotransmission Dysfunction, and Neurodegeneration in Adult Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mammalian target of rapamycin: discovery of rapamycin reveals a signaling pathway important for normal and cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Seco-Rapamycin Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting cell culture experiments involving Seco-Rapamycin. The protocols are based on established methodologies and offer a framework for investigating the unique biological properties of this Rapamycin derivative.
Introduction
Seco-Rapamycin is the ring-opened degradation product of Rapamycin, a well-known inhibitor of the mammalian target of rapamycin (mTOR).[1][2] Unlike its parent compound, Seco-Rapamycin is reported to not directly affect mTOR function.[1][2] This critical difference makes Seco-Rapamycin an important tool for control experiments and for studying cellular processes independent of mTOR inhibition. Its primary area of investigation has been in the context of drug metabolism and transport, particularly as it can be metabolized to a dihydro sirolimus species.[1]
These notes will detail the necessary cell culture conditions, experimental protocols, and data interpretation for studying Seco-Rapamycin, with a focus on its metabolic fate and transport dynamics.
Signaling Pathways
While Seco-Rapamycin does not directly target the mTOR pathway, it is crucial to understand the pathway inhibited by its parent compound, Rapamycin, to design appropriate control experiments.
The mTOR Signaling Pathway (Inhibited by Rapamycin)
The mTOR kinase is a central regulator of cell growth, proliferation, and metabolism. It exists in two distinct complexes, mTORC1 and mTORC2. Rapamycin, upon binding to the immunophilin FKBP12, forms a complex that specifically inhibits mTORC1. This inhibition disrupts downstream signaling, affecting protein synthesis, cell cycle progression, and autophagy.
References
Administration of Seco-Rapamycin in Animal Models of Inflammation: A Review of a Metabolic Byproduct and its Parent Compound
A Note to the Research Community: Extensive investigation of the scientific literature reveals a significant gap in research concerning the in vivo administration of seco-rapamycin in animal models of inflammation. Seco-rapamycin is the ring-opened degradation product and a metabolite of rapamycin. Crucially, it is reported to not significantly inhibit the mammalian target of rapamycin (mTOR), the primary mechanism through which rapamycin exerts its immunosuppressive and anti-inflammatory effects[1][2]. One study noted that seco-rapamycin exhibits less than 4% of the potency of rapamycin in a thymocyte proliferation assay, further indicating a substantial loss of the biological activity characteristic of its parent compound[3]. The available literature is confined to in vitro studies focused on its metabolism and its inability to activate mTOR[1][2].
Given the absence of data on the administration of seco-rapamycin in inflammatory animal models, this document will focus on its extensively studied parent compound, rapamycin (also known as sirolimus) . These application notes and protocols are designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of mTOR inhibition in preclinical models of inflammatory diseases.
Application Notes for Rapamycin in Preclinical Inflammation Models
Rapamycin is a macrolide compound with potent immunosuppressive and anti-inflammatory properties. Its primary mechanism of action is the inhibition of mTOR, a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism. By forming a complex with the intracellular receptor FKBP12, rapamycin allosterically inhibits mTOR Complex 1 (mTORC1), leading to the modulation of various downstream signaling pathways involved in immune cell activation and inflammatory responses.
Therapeutic Rationale in Inflammatory Diseases:
The inhibition of mTOR by rapamycin has shown therapeutic efficacy in a range of preclinical models of inflammatory and autoimmune diseases. The rationale for its use stems from its ability to:
-
Inhibit T-cell proliferation: Rapamycin blocks the response of T-cells to interleukin-2 (IL-2), a critical cytokine for T-cell proliferation, by arresting the cell cycle in the G1 phase.
-
Promote regulatory T-cell (Treg) expansion: Under certain conditions, rapamycin can favor the differentiation and expansion of Tregs, which are crucial for maintaining immune tolerance.
-
Modulate dendritic cell (DC) function: Rapamycin can impair the maturation and function of DCs, which are key antigen-presenting cells that initiate immune responses.
-
Suppress pro-inflammatory cytokine production: Treatment with rapamycin has been shown to reduce the levels of key inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in various inflammatory contexts.
These mechanisms contribute to its efficacy in animal models of diseases such as psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
Quantitative Data Summary
The following tables summarize the administration parameters and efficacy of rapamycin in various animal models of inflammation.
Table 1: Rapamycin in a Mouse Model of Psoriasis
| Parameter | Details | Reference(s) |
| Animal Model | Imiquimod-induced psoriasis-like skin inflammation in BALB/c mice | |
| Rapamycin Formulation | Topical application | |
| Dosage | Not specified | |
| Administration Route | Topical | |
| Treatment Schedule | Daily for 4-5 days | |
| Key Outcomes | - Reduced disease severity- Prevention of mTOR signaling activation (reduced P-mTOR and P-S6 levels)- Normalization of epidermal differentiation markers- Partial reduction of innate immune cell influx into draining lymph nodes |
Table 2: Rapamycin in a Mouse Model of Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)
| Parameter | Details | Reference(s) |
| Animal Model | MOG35-55-induced EAE in C57BL/6 mice | |
| Rapamycin Formulation | Not specified | |
| Dosage | Not specified | |
| Administration Route | Not specified | |
| Treatment Schedule | Administered during ongoing disease | |
| Key Outcomes | - Amelioration of clinical and histological signs of chronic EAE- Significant reduction in hyperalgesia |
Table 3: Rapamycin in a Rat Model of Arthritis
| Parameter | Details | Reference(s) |
| Animal Model | Adjuvant-induced arthritis in rats | |
| Rapamycin Formulation | Oral | |
| Dosage | ED50 of 2.0 mg/kg (developing arthritis)ED50 of 9.5 mg/kg (established arthritis) | |
| Administration Route | Oral | |
| Treatment Schedule | 3-day dosing for developing arthritis; daily for established arthritis | |
| Key Outcomes | - Dose-dependent inhibition of paw swelling- Maintained effects after cessation of dosing |
Table 4: Rapamycin in a Mouse Model of Inflammatory Bowel Disease (Colitis)
| Parameter | Details | Reference(s) |
| Animal Model | Dextran sodium sulfate (DSS)-induced acute colitis in mice | |
| Rapamycin Formulation | Not specified | |
| Dosage | Not specified | |
| Administration Route | Not specified | |
| Treatment Schedule | Not specified | |
| Key Outcomes | - Improved colonic pathology- Decreased disease activity index score- Increased colon length- Decreased expression of IL-6 and TNF-α- Altered gut microbiota composition |
Experimental Protocols
Protocol 1: Imiquimod-Induced Psoriasis-like Inflammation in Mice
This protocol is adapted from studies investigating the topical application of rapamycin in a psoriasis model.
1. Animal Model Induction:
- Use 8-10 week old BALB/c mice.
- Shave the dorsal skin of the mice.
- Apply a daily topical dose of 62.5 mg of imiquimod cream (5%) to the shaved dorsal skin for 4-5 consecutive days to induce psoriasis-like lesions.
2. Rapamycin Preparation and Administration:
- Prepare a topical formulation of rapamycin at the desired concentration in a suitable vehicle (e.g., acetone and olive oil).
- Apply the rapamycin formulation or vehicle control topically to the imiquimod-treated skin area daily, typically a few hours before or after the imiquimod application.
3. Assessment of Efficacy:
- Monitor and score the severity of skin inflammation daily based on erythema, scaling, and thickness.
- At the end of the experiment, collect skin tissue for histological analysis (H&E staining) and immunohistochemistry for markers of proliferation (e.g., Ki-67), differentiation, and mTOR pathway activation (e.g., phospho-mTOR, phospho-S6).
- Collect draining lymph nodes to analyze immune cell populations by flow cytometry.
Protocol 2: Experimental Autoimmune Encephalomyelitis (EAE) in Mice
This protocol is a general guide for EAE induction and rapamycin treatment, based on common practices in the field.
1. Animal Model Induction:
- Use 8-12 week old female C57BL/6 mice.
- Prepare an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
- Immunize mice subcutaneously at two sites on the flank with the MOG/CFA emulsion.
- Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later.
2. Rapamycin Preparation and Administration:
- Dissolve rapamycin in a suitable vehicle (e.g., ethanol, followed by dilution in a mixture of PEG300 and Tween 80, and finally in saline).
- Administer rapamycin via intraperitoneal (IP) injection or oral gavage. A common starting dose is in the range of 1-5 mg/kg/day.
- Initiate treatment either prophylactically (from the day of immunization) or therapeutically (after the onset of clinical signs).
3. Assessment of Efficacy:
- Monitor mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5, from no signs to paralysis).
- At the end of the study, harvest the spinal cord and brain for histological analysis to assess inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).
- Isolate splenocytes or lymph node cells to measure T-cell proliferation and cytokine production in response to MOG peptide restimulation.
Visualizations
Signaling Pathway
Caption: Rapamycin's Mechanism of Action via mTORC1 Inhibition.
Experimental Workflow
Caption: General Experimental Workflow for Rapamycin in Animal Models.
References
Application Notes: mTOR-Independent Effects of Rapamycin in Yeast Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rapamycin is a macrolide compound renowned for its potent inhibition of the highly conserved Target of Rapamycin (TOR) kinase, a central regulator of cell growth and proliferation.[1] In yeast, the TOR signaling pathway is fundamental for responding to nutrient availability.[2] Rapamycin's canonical mechanism involves binding to the immunophilin Fpr1 (the yeast homolog of mammalian FKBP12), forming a complex that inhibits TOR Complex 1 (TORC1).[3][4]
The term "Seco-Rapamycin" refers to the ring-opened, non-enzymatic degradation product of rapamycin.[5] It is crucial to note that Seco-Rapamycin is reported to be largely inactive, with significantly reduced potency and is not considered to affect mTOR function directly.
However, research in yeast models has uncovered a distinct, mTOR-independent mechanism of action for rapamycin itself. Studies have demonstrated that rapamycin can inhibit DNA repair processes, specifically nucleotide excision repair (NER), through a pathway that does not involve the TOR kinases. This discovery has significant implications, particularly when considering the co-administration of rapamycin with genotoxic agents in clinical settings. These application notes will detail this TOR-independent effect and provide protocols to study it in Saccharomyces cerevisiae.
Part 1: TOR-Independent Inhibition of Nucleotide Excision Repair
The primary documented TOR-independent effect of rapamycin in yeast is the inhibition of transcription-coupled nucleotide excision repair (TC-NER). This cellular process is essential for removing DNA lesions, such as those caused by UV radiation, from actively transcribed gene strands.
Mechanism of Action: The inhibitory effect of rapamycin on NER is not mediated by its canonical targets, Tor1 or Tor2. Evidence shows that repair is diminished even in tor mutant strains treated with rapamycin. Instead, this pathway is dependent on the Fpr1 protein and another protein, Fap1, which competes with rapamycin for Fpr1 binding. The deletion of either the FPR1 or FAP1 gene abrogates the inhibitory effect of rapamycin on DNA repair. This suggests a model where the Fpr1-rapamycin complex, potentially modulated by Fap1, directly or indirectly interferes with the NER machinery, independent of TORC1 signaling.
Signaling Pathway Diagram
Caption: TOR-Independent inhibition of NER by Rapamycin in yeast.
Part 2: Quantitative Data Summary
The following table summarizes the qualitative effects of rapamycin on nucleotide excision repair across different yeast genetic backgrounds, as reported in the literature. The key finding is that rapamycin's inhibitory effect requires both Fpr1 and Fap1 but is independent of TOR kinase function.
| Yeast Strain Genotype | Rapamycin Treatment | TORC1 Function | NER Inhibition Observed | Rationale |
| Wild-Type | - | Normal | No | Baseline NER activity. |
| Wild-Type | + | Inhibited | Yes | Rapamycin inhibits NER in a standard genetic background. |
| fpr1Δ (Fpr1 deletion) | + | Normal (Rapamycin Insensitive) | No | Fpr1 is required for rapamycin's effect on NER. |
| fap1Δ (Fap1 deletion) | + | Inhibited | No | Fap1 is also required for rapamycin's effect on NER. |
| tor1tor2(ts) (at 37°C) | - | Defective | No | Loss of TOR function alone does not inhibit NER. |
| tor1tor2(ts) (at 37°C) | + | Defective | Yes | Rapamycin still inhibits NER even when TOR kinases are inactive. |
Part 3: Experimental Protocols
Protocol 1: Yeast Spot Assay for Rapamycin Sensitivity
This is a fundamental assay to confirm the rapamycin sensitivity of yeast strains, which is a prerequisite for studying its specific effects. Strains lacking FPR1 will show robust growth in the presence of rapamycin.
Materials:
-
Yeast strains (e.g., Wild-Type, fpr1Δ)
-
YPD liquid medium (1% Yeast Extract, 2% Peptone, 2% Dextrose)
-
YPD agar plates
-
Rapamycin stock solution (1 mg/mL in ethanol or DMSO)
-
Sterile water or saline
-
96-well microplate
-
Multichannel pipette
Procedure:
-
Culture Preparation: Inoculate 5 mL of YPD with single colonies of each yeast strain. Grow overnight at 30°C with shaking until cultures reach the mid-log phase (OD₆₀₀ ≈ 0.5-1.0).
-
Plate Preparation: Prepare YPD agar plates containing the desired final concentration of rapamycin (e.g., 10-100 ng/mL) and control plates with the vehicle (ethanol/DMSO) only.
-
Serial Dilutions: Normalize all yeast cultures to an OD₆₀₀ of 1.0 in sterile water.
-
In a 96-well plate, perform a 10-fold serial dilution series for each strain. Add 10 µL of the normalized culture to 90 µL of sterile water (10⁻¹), then transfer 10 µL of this dilution to the next well containing 90 µL of water (10⁻²), and so on, up to 10⁻⁴ or 10⁻⁵.
-
Spotting: Using a multichannel pipette, spot 5 µL of each dilution onto the control and rapamycin-containing plates. Start with the most dilute sample and move to the most concentrated.
-
Incubation: Allow the spots to dry completely, then incubate the plates at 30°C for 2-3 days.
-
Analysis: Document the plates by photography. Compare the growth of different strains. Rapamycin-sensitive strains (Wild-Type) will show little to no growth on rapamycin plates, while resistant strains (fpr1Δ) will grow similarly to the control plate.
Protocol 2: Assay for Transcription-Coupled Nucleotide Excision Repair (TC-NER)
This protocol outlines a method to measure the rate of removal of UV-induced DNA damage from a specific gene, based on methodologies described in the literature.
Materials:
-
Yeast strains and culture media
-
Rapamycin stock solution
-
UV Stratalinker or similar UV-C source (254 nm)
-
Genomic DNA isolation kit (yeast-specific)
-
Restriction enzymes and buffers
-
T4 Endonuclease V
-
Alkaline agarose gel electrophoresis equipment
-
Southern blotting apparatus and reagents
-
Gene-specific radio-labeled DNA probe
Experimental Workflow Diagram:
Caption: Experimental workflow for the Yeast Nucleotide Excision Repair assay.
Procedure:
-
Yeast Culture and Treatment: Grow yeast cultures to mid-log phase. Treat one flask with rapamycin (e.g., 200 ng/mL) and a control flask with vehicle for 1-2 hours.
-
UV Irradiation: Collect cells, wash with ice-cold PBS, and resuspend in a thin layer of PBS in a petri dish. Irradiate with UV-C (e.g., 40-80 J/m²) to induce cyclobutane pyrimidine dimers (CPDs).
-
Repair Incubation: Resuspend the irradiated cells in fresh YPD medium (with rapamycin or vehicle) and incubate at 30°C. Collect aliquots at various time points (e.g., 0, 30, 60, 120 minutes) to measure the rate of repair.
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from each time point sample.
-
Restriction Digest: Digest the genomic DNA with a suitable restriction enzyme that excises the gene of interest.
-
T4 Endonuclease V Digestion: For each sample, take two equal aliquots. Treat one with T4 Endonuclease V, which specifically cleaves DNA at the site of CPDs. The other aliquot serves as a no-enzyme control.
-
Alkaline Gel Electrophoresis: Separate the DNA fragments on a denaturing alkaline agarose gel. This separates the DNA strands and allows for the visualization of strand breaks.
-
Southern Blotting: Transfer the DNA to a nylon membrane and hybridize with a radio-labeled, strand-specific probe for the gene of interest.
-
Data Analysis:
-
Visualize the results using a phosphorimager.
-
In the T4 Endonuclease V-treated samples, the full-length gene fragment will only be visible if CPDs have been repaired. Unrepaired CPDs will lead to cleavage and the appearance of smaller fragments.
-
Quantify the intensity of the full-length band at each time point. The rate of reappearance of the full-length band corresponds to the rate of NER.
-
Calculate the number of lesions per fragment using the Poisson distribution based on the band intensities of the full-length fragment in the T4-treated vs. untreated lanes at the 0-hour time point.
-
Compare the repair rates between rapamycin-treated and control cells. A slower rate of reappearance of the full-length band in the treated sample indicates inhibition of NER.
-
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Nutrient sensing and TOR signaling in yeast and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A system to identify inhibitors of mTOR signaling using high-resolution growth analysis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recovery from Rapamycin: DRUG-INSENSITIVE ACTIVITY OF YEAST TARGET OF RAPAMYCIN COMPLEX 1 (TORC1) SUPPORTS RESIDUAL PROLIFERATION THAT DILUTES RAPAMYCIN AMONG PROGENY CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Seco Rapamycin | 147438-27-5 | SynZeal [synzeal.com]
Application Notes and Protocols for Seco-Rapamycin in Protein Degradation Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seco-Rapamycin, the primary open-ring metabolite of the well-known mTOR inhibitor Rapamycin, has emerged as a valuable and specific tool for investigating cellular protein degradation pathways. Unlike its parent compound, Seco-Rapamycin exhibits minimal to no inhibitory activity towards the mTOR kinase.[1][2] This unique characteristic allows for the targeted study of mTOR-independent cellular processes. Crucially, research has demonstrated that Seco-Rapamycin, similar to Rapamycin, functions as an allosteric inhibitor of the 20S proteasome, the catalytic core of the ubiquitin-proteasome system.[1] This makes Seco-Rapamycin an ideal probe for dissecting the roles of the proteasome in various cellular functions without the confounding effects of mTOR inhibition.
Mechanism of Action: Allosteric Inhibition of the 20S Proteasome
Seco-Rapamycin exerts its effects on protein degradation through direct interaction with the 20S proteasome. The proposed mechanism of action is allosteric inhibition, where Seco-Rapamycin binds to a site on the α-face of the 20S catalytic core particle. This binding event is thought to induce conformational changes that interfere with two key aspects of proteasome function:
-
Substrate Gating: The binding of Seco-Rapamycin can impact the opening and closing of the channel through which substrate proteins enter the catalytic chamber of the proteasome.
-
Interaction with Regulatory Particles: The allosteric modulation by Seco-Rapamycin can interfere with the binding of the 19S regulatory particle and other proteasome activators, such as PA200, to the 20S core.
This interference with proteasome function leads to a reduction in its peptidase activities, specifically affecting the chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidyl-glutamyl peptide hydrolyzing (PGPH) activities.[2] The inhibition is observed in the low micromolar range, although with a lower efficiency compared to Rapamycin.
Applications in Research and Drug Development
The unique properties of Seco-Rapamycin make it a powerful tool for a variety of research applications:
-
Dissecting mTOR-Independent Proteasome Functions: By using Seco-Rapamycin, researchers can investigate the cellular consequences of proteasome inhibition without affecting the mTOR signaling pathway. This is critical for understanding the specific roles of the proteasome in processes such as cell cycle control, apoptosis, and signal transduction.
-
Validating the Proteasome as a Therapeutic Target: Seco-Rapamycin can be used in preclinical studies to validate the therapeutic potential of targeting the proteasome in various diseases, including cancer and neurodegenerative disorders, while avoiding the side effects associated with mTOR inhibition.
-
Screening for Novel Proteasome Modulators: As a known allosteric inhibitor, Seco-Rapamycin can serve as a reference compound in high-throughput screening assays aimed at discovering new small molecules that modulate proteasome activity through allosteric mechanisms.
-
Studying Protein Homeostasis: Seco-Rapamycin provides a means to acutely perturb proteasome activity to study the cellular responses to proteotoxic stress and the interplay between different protein quality control pathways.
Quantitative Data: Inhibition of 20S Proteasome Peptidase Activities
The inhibitory effects of Seco-Rapamycin on the different peptidase activities of the 20S proteasome have been characterized and are summarized below in comparison to its parent compound, Rapamycin. The half-maximal inhibitory concentrations (IC50) are in the low micromolar range, with a notably lower efficiency than Rapamycin.
| Compound | Chymotrypsin-Like (CT-L) Activity IC50 (µM) | Trypsin-Like (T-L) Activity | PGPH Activity IC50 (µM) |
| Rapamycin | ~ 2 | Activation | ~ 5 |
| Seco-Rapamycin | > 10 | Activation | ~ 10 |
Note: The data indicates that both Rapamycin and Seco-Rapamycin can have an activating effect on the trypsin-like activity of the proteasome under certain assay conditions. The IC50 values are approximate and can vary depending on the experimental conditions.
Experimental Protocols
Herein are detailed protocols for assessing the inhibitory effects of Seco-Rapamycin on the peptidase activities of the 20S proteasome using fluorogenic substrates and on the degradation of a model protein substrate.
Protocol 1: In Vitro 20S Proteasome Activity Assay with Fluorogenic Substrates
This protocol allows for the measurement of the chymotrypsin-like (CT-L), trypsin-like (T-L), and PGPH activities of the 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.8, 0.5 mM EDTA)
-
Seco-Rapamycin (stock solution in DMSO)
-
Fluorogenic Substrates:
-
CT-L: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)
-
T-L: Boc-LRR-AMC (Boc-Leu-Arg-Arg-7-Amino-4-methylcoumarin)
-
PGPH: Z-LLE-AMC (Z-Leu-Leu-Glu-7-Amino-4-methylcoumarin)
-
-
Black, flat-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of purified 20S proteasome in Assay Buffer (e.g., 1 nM).
-
Prepare a serial dilution of Seco-Rapamycin in Assay Buffer from the DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare working solutions of the fluorogenic substrates in Assay Buffer (e.g., 100 µM).
-
-
Assay Setup:
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Seco-Rapamycin at various concentrations (or vehicle control - DMSO in Assay Buffer)
-
Purified 20S proteasome working solution
-
-
The final volume in each well before adding the substrate should be 90 µL.
-
Include control wells:
-
No-enzyme control: Assay Buffer and substrate only.
-
Vehicle control: Assay Buffer, vehicle (DMSO), 20S proteasome, and substrate.
-
-
-
Incubation:
-
Incubate the plate at 37°C for 15 minutes to allow Seco-Rapamycin to interact with the proteasome.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the respective fluorogenic substrate working solution to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time (kinetic mode) for 30-60 minutes at the appropriate excitation and emission wavelengths for AMC (Excitation: ~360 nm, Emission: ~460 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the no-enzyme control from all other rates.
-
Normalize the data by setting the rate of the vehicle control to 100% activity.
-
Plot the percentage of proteasome activity against the logarithm of the Seco-Rapamycin concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Protocol 2: In Vitro Protein Degradation Assay using BODIPY-FL-Casein
This protocol measures the general proteolytic activity of the 20S proteasome using a fluorescently labeled protein substrate.
Materials:
-
Purified human 20S proteasome
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.8, 0.5 mM EDTA)
-
Seco-Rapamycin (stock solution in DMSO)
-
BODIPY-FL-Casein substrate
-
Black, flat-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of purified 20S proteasome in Assay Buffer (e.g., 5 nM).
-
Prepare a serial dilution of Seco-Rapamycin in Assay Buffer.
-
Prepare a working solution of BODIPY-FL-Casein in Assay Buffer (e.g., 10 µg/mL).
-
-
Assay Setup:
-
Add Assay Buffer, Seco-Rapamycin (or vehicle), and 20S proteasome to the wells of a 96-well plate as described in Protocol 1.
-
-
Incubation:
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the BODIPY-FL-Casein working solution to each well.
-
Measure the increase in fluorescence intensity over time (kinetic mode) for 60-120 minutes at the appropriate excitation and emission wavelengths for BODIPY-FL (Excitation: ~485 nm, Emission: ~530 nm).
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the effect of Seco-Rapamycin on the rate of casein degradation.
-
Visualizations
Signaling Pathway of Seco-Rapamycin Action
References
Application of Rapamycin (Sirolimus) in Autoimmune Disease Research
Introduction
Rapamycin, also known as Sirolimus, is a macrolide compound originally discovered as an antifungal agent and later identified as a potent immunosuppressant.[1][2] Its primary mechanism of action is the inhibition of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1][2][3] By targeting the mTOR signaling pathway, rapamycin can modulate immune responses, making it a valuable tool in the research and potential treatment of various autoimmune diseases such as lupus, multiple sclerosis, and rheumatoid arthritis. This document provides detailed application notes and protocols for researchers utilizing rapamycin in the context of autoimmune disease studies.
Mechanism of Action
Rapamycin exerts its immunosuppressive effects primarily through the inhibition of mTOR Complex 1 (mTORC1). It achieves this by first binding to the intracellular protein FK506-binding protein 12 (FKBP12). The resulting FKBP12-rapamycin complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTORC1.
The inhibition of mTORC1 has several downstream consequences on the immune system that are beneficial in the context of autoimmunity:
-
Inhibition of T Cell Proliferation: Rapamycin blocks the progression of T cells from the G1 to the S phase of the cell cycle, thereby inhibiting their proliferation in response to interleukin-2 (IL-2) and other cytokines.
-
Modulation of T Cell Differentiation: mTOR signaling is critical for the differentiation of T helper (Th) cell subsets. Rapamycin can suppress the differentiation of pro-inflammatory Th1 and Th17 cells while promoting the development and function of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.
-
Suppression of B Cell Function: Rapamycin can also inhibit B lymphocyte proliferation and differentiation, thereby reducing antibody production.
-
Induction of Autophagy: By inhibiting mTORC1, a negative regulator of autophagy, rapamycin can induce this cellular process of degrading and recycling cellular components.
Signaling Pathway
The mTOR signaling pathway is a central regulator of cellular processes and a key target of rapamycin.
Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative effects of rapamycin in various animal models of autoimmune diseases.
Table 1: Effects of Rapamycin in Experimental Autoimmune Uveitis (EAU)
| Parameter | Control Group | Low-Dose Rapamycin (1.5 µ g/mouse/day ) | High-Dose Rapamycin | Reference |
| EAU Score | Higher Inflammation | Exacerbated Inflammation | Attenuated Inflammation | |
| Antigen-Reactive Lymphocytes | Baseline Frequency | Increased Frequency | Not specified | |
| Apoptosis of activated CD4+ T cells | Baseline Level | Reduced | Not specified |
Table 2: Effects of Rapamycin in a Mouse Model of Sjögren's Syndrome (NOD Mice)
| Parameter | Control Group | Free Rapamycin | FSI-Rapamycin Nanoparticles | Reference |
| Lymphocytic Infiltration in Lacrimal Gland | High | Significantly Suppressed | Significantly Suppressed | |
| Tear Cathepsin S (CATS) levels | High | Reduced | Significantly better reduction than free drug |
Table 3: Effects of Rapamycin on T Cell Populations in Experimental Autoimmune Myositis (EAM)
| T Cell Population | Untreated Mice | Rapamycin-Treated Mice | p-value | Reference |
| Frequency of Tregs in Draining Lymph Nodes | 9.3 ± 1.4% | 16.9 ± 2.2% | <0.001 | |
| Activated Tregs (CD62LlowCD44high) | 33.1 ± 7% | 58.1 ± 5.78% | <0.001 |
Table 4: In Vitro Expansion of Human Regulatory T Cells (Tregs)
| Cell Culture Condition | Fold Expansion of CD4+ T cells (3 weeks) | Proportion of Tregs | Reference |
| Without Rapamycin | 20-fold | ~15% | |
| With Rapamycin | 8-fold | ~40% |
Experimental Protocols
Protocol 1: Induction of Experimental Autoimmune Uveitis (EAU) in Mice
This protocol is based on methodologies used in studies of rapamycin's effect on EAU.
Materials:
-
B10.RIII mice
-
Interphotoreceptor retinoid-binding protein peptide 161–180 (IRBP161–180)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
Rapamycin solution or vehicle control
Procedure:
-
Immunization: Emulsify IRBP161–180 peptide in CFA.
-
Inject 50 µg of the emulsified peptide subcutaneously at the base of the tail of B10.RIII mice.
-
Administer pertussis toxin intraperitoneally as an additional adjuvant at the time of immunization.
-
Treatment: Administer rapamycin (e.g., 1.5 µ g/mouse for low dose) or vehicle control daily via intraperitoneal injection, starting from a specified day post-immunization.
-
Monitoring: Monitor mice for clinical signs of uveitis.
-
Histological Analysis: At a predetermined endpoint (e.g., day 21), euthanize the mice, enucleate the eyes, and fix them for histological sectioning and staining (e.g., hematoxylin and eosin) to assess the degree of inflammation.
Protocol 2: T Cell Proliferation Assay
This protocol is a general method to assess the effect of rapamycin on T cell proliferation.
Materials:
-
Splenocytes isolated from experimental mice
-
RPMI-1640 medium supplemented with fetal bovine serum, antibiotics, and 2-mercaptoethanol
-
Antigen (e.g., IRBP161–180) or mitogen (e.g., anti-CD3/anti-CD28 antibodies)
-
3H-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU)
-
96-well round-bottom plates
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from control and rapamycin-treated mice.
-
Cell Plating: Plate the splenocytes in 96-well plates at a density of 2 x 105 cells/well.
-
Stimulation: Add the specific antigen or mitogen to the wells to stimulate T cell proliferation. Include unstimulated controls.
-
Incubation: Culture the cells for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement:
-
3H-thymidine incorporation: Add 3H-thymidine to each well for the final 18 hours of culture. Harvest the cells onto filter mats and measure incorporated radioactivity using a scintillation counter.
-
CFSE/BrdU: If using a dye-based method, follow the manufacturer's instructions for staining and analysis by flow cytometry.
-
-
Data Analysis: Calculate the stimulation index (SI) by dividing the mean counts per minute (CPM) of stimulated wells by the mean CPM of unstimulated wells.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of rapamycin in a mouse model of autoimmune disease.
Caption: A generalized experimental workflow for studying Rapamycin in autoimmune models.
Disclaimer: These protocols and application notes are intended for research purposes only. Researchers should adapt these methodologies to their specific experimental needs and adhere to all institutional and national guidelines for animal care and use. The dosage and administration of rapamycin may require optimization depending on the animal model and the specific research question.
References
Troubleshooting & Optimization
Seco-Rapamycin Stability & Degradation Technical Support Center
Welcome to the technical support center for Seco-Rapamycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of Seco-Rapamycin in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Seco-Rapamycin and how is it formed?
Seco-Rapamycin is a primary degradation product of Rapamycin (also known as Sirolimus). It is formed through the hydrolysis of the macrocyclic ester bond in the Rapamycin molecule, leading to a ring-opening reaction.[1][2] This process can occur under aqueous alkaline conditions (pH 9-11) at temperatures between 25-37°C.[1]
Q2: How does the stability of Seco-Rapamycin in aqueous solutions compare to that of Rapamycin?
Seco-Rapamycin exhibits significantly greater stability and slower degradation kinetics in aqueous solutions compared to its parent compound, Rapamycin.[1][2] This enhanced stability is observed across various pH conditions, including neutral and basic environments. For instance, in one study, the half-life of Rapamycin was reduced by three orders of magnitude in a solution with a pH of 12.2, while Seco-Rapamycin degraded much more slowly under the same conditions.
Q3: What are the main factors that influence the degradation of Seco-Rapamycin?
The primary factor influencing the degradation of Seco-Rapamycin in aqueous solutions is pH. Base catalysis, both specific and general, plays a crucial role in the degradation process. Elevated temperatures can also accelerate degradation.
Q4: What are the degradation products of Seco-Rapamycin?
Under highly basic conditions, Seco-Rapamycin can undergo further degradation through fragmentation and water addition reactions. It's important to note that two primary degradation products of Rapamycin are isomers of Seco-Rapamycin and a hydroxy acid formed via lactone hydrolysis. There is no evidence of interconversion between these products.
Q5: How can I minimize the degradation of Seco-Rapamycin in my experiments?
To minimize degradation, it is recommended to:
-
Control pH: Maintain the pH of your aqueous solution, avoiding highly alkaline conditions where degradation is accelerated.
-
Temperature Control: Store Seco-Rapamycin solutions at low temperatures (e.g., 4°C) to slow down the degradation rate.
-
Use Co-solvents: Preparing solutions in mixtures of an organic solvent (like acetonitrile or ethanol) and water can improve stability compared to purely aqueous solutions.
-
Lyophilization: For long-term storage, lyophilization (freeze-drying) is an effective strategy to enhance stability by removing water, which is necessary for hydrolysis.
-
Protect from Light: While not as extensively documented for Seco-Rapamycin specifically, Rapamycin is known to be light-sensitive, so protecting solutions from light is a good practice.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of Seco-Rapamycin concentration in solution. | The pH of the aqueous solution may be too high (alkaline). | Measure and adjust the pH of your solution to a neutral or slightly acidic range. Use buffered solutions to maintain a stable pH. |
| The storage temperature is too high. | Store stock solutions and experimental samples at recommended low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). | |
| Appearance of unexpected peaks in HPLC analysis. | Further degradation of Seco-Rapamycin into smaller fragments. | This is more likely to occur in highly basic solutions. Analyze samples promptly after preparation. Consider using a less harsh pH for your experimental conditions if possible. |
| Contamination of the sample or solvent. | Ensure high purity of solvents and reagents. Use fresh solvents for each experiment. | |
| Poor recovery of Seco-Rapamycin after storage. | Hydrolysis in the aqueous solution. | For long-term storage, consider lyophilizing the Seco-Rapamycin to remove water and prevent hydrolysis. Alternatively, store as a stock solution in a suitable organic solvent like DMSO or ethanol at low temperatures. |
| Variability in experimental results. | Inconsistent sample handling and storage conditions. | Standardize your protocols for solution preparation, storage, and handling. Ensure all samples are treated identically. |
| Instability of the compound in the experimental medium. | Evaluate the stability of Seco-Rapamycin directly in your specific experimental medium over the time course of your experiment. |
Quantitative Data Summary
The following table summarizes the degradation kinetics of Rapamycin, which provides context for the enhanced stability of its degradation product, Seco-Rapamycin. Note that direct half-life data for Seco-Rapamycin under a wide range of conditions is less commonly published, with studies emphasizing its slower degradation relative to Rapamycin.
Table 1: Apparent Half-life of Rapamycin in Acetonitrile-Water (30/70 v/v) Mixtures
| Compound | Conditions | Apparent Half-Life (hours) |
| Rapamycin | 23.7 mM Ammonium Acetate (Apparent pH 7.3) | 890 |
| Rapamycin | 237 mM Ammonium Acetate (Apparent pH 7.3) | 200 |
| Rapamycin | NaOH (Apparent pH 12.2) | Significantly reduced (by 3 orders of magnitude compared to pH 7.3) |
| Seco-Rapamycin | All conditions studied | Significantly longer than Rapamycin |
Data sourced from studies on Rapamycin degradation kinetics.
Experimental Protocols
Protocol 1: Preparation of Seco-Rapamycin from Rapamycin
This protocol describes the chemical conversion of Rapamycin to Seco-Rapamycin.
-
Ester Hydration:
-
Dissolve Rapamycin in an ethanol-water mixture (e.g., 70:30 v/v).
-
Add 0.1 M NaOH to achieve alkaline conditions.
-
Incubate at 37°C for approximately 36 hours to facilitate the ring-opening hydrolysis.
-
-
Dehydration:
-
Acidify the solution to a pH of 5 using HCl.
-
Stir the solution for approximately 18 hours.
-
Filter the solution to remove any byproducts.
-
-
Salt Formation (Optional):
-
Neutralize the filtrate with NaOH.
-
Crystallize the Seco-Rapamycin sodium salt product at 4°C.
-
Protocol 2: Analysis of Seco-Rapamycin Stability by RP-HPLC
This protocol outlines a general method for monitoring the degradation of Seco-Rapamycin.
-
Sample Preparation:
-
Prepare a stock solution of Seco-Rapamycin in an appropriate solvent (e.g., acetonitrile or methanol).
-
Dilute the stock solution to the desired concentration in the aqueous buffer or solution to be tested (e.g., acetonitrile/water mixtures with buffers like ammonium acetate).
-
Incubate the samples under the desired experimental conditions (e.g., specific pH, temperature).
-
At various time points, withdraw aliquots for analysis.
-
-
HPLC Analysis:
-
Column: C8 or C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water is commonly used. A combination of THF and aqueous formic acid has also been reported.
-
Flow Rate: Typically 1 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 35°C or 57°C.
-
Detection: UV detection at approximately 277 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
The degradation of Seco-Rapamycin typically follows first-order kinetics.
-
Plot the natural logarithm of the peak area of Seco-Rapamycin against time.
-
The slope of the resulting linear regression will be the negative of the degradation rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Visualizations
Caption: Degradation pathway of Rapamycin in aqueous solutions.
Caption: Workflow for Seco-Rapamycin stability analysis.
Caption: Key factors influencing Seco-Rapamycin stability.
References
Technical Support Center: Optimizing Seco-Rapamycin Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Seco-Rapamycin in cell-based assays. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges and ensure the successful integration of Seco-Rapamycin into your research.
Frequently Asked Questions (FAQs)
Q1: What is Seco-Rapamycin and how does it differ from Rapamycin?
Seco-Rapamycin is the ring-opened degradation product of Rapamycin. Structurally, the macrolide ring of Rapamycin is hydrolyzed to form the linear Seco-Rapamycin.[1] This structural change is critical as Seco-Rapamycin is reported to not significantly affect mTOR function, unlike its parent compound, Rapamycin, which is a potent and specific inhibitor of mTOR Complex 1 (mTORC1).[2][3]
Q2: What is the primary mechanism of action of Seco-Rapamycin in cells?
While largely inactive as an mTOR inhibitor, with less than 4% of the potency of Rapamycin in a thymocyte proliferation assay, Seco-Rapamycin has been shown to have mTOR-independent effects.[1] Notably, it can act as a proteasome inhibitor at low micromolar concentrations.[4] Therefore, when using Seco-Rapamycin, it is crucial to consider its potential effects on protein degradation pathways.
Q3: What is the recommended concentration range for Seco-Rapamycin in cell-based assays?
The optimal concentration of Seco-Rapamycin is cell-line and assay-dependent. Based on available literature, a concentration of 20 µM has been used in studies with Caco-2 cell monolayers. For initial experiments, a dose-response study ranging from 1 µM to 50 µM is recommended to determine the optimal concentration for your specific cell type and experimental endpoint.
Q4: How should I prepare and store Seco-Rapamycin?
The sodium salt of Seco-Rapamycin is recommended due to its enhanced water solubility and stability.
-
Storage: Store the solid compound at -20°C for long-term stability (≥ 4 years).
-
Stock Solutions: Prepare stock solutions in organic solvents like DMSO, DMF, or ethanol. The solubility is approximately 25 mg/mL in ethanol and DMSO, and 30 mg/mL in DMF. For aqueous solutions, the solubility in PBS (pH 7.2) is approximately 5 mg/mL. It is not recommended to store aqueous solutions for more than one day. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.
Q5: When should I use Seco-Rapamycin in my experiments?
Seco-Rapamycin is an excellent negative control for Rapamycin in studies investigating the mTOR signaling pathway. Its structural similarity but functional inactivity towards mTOR allows for the dissection of mTOR-dependent versus mTOR-independent effects of Rapamycin. Additionally, it can be used to investigate the cellular consequences of proteasome inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibition of mTOR signaling (e.g., no change in p-S6K or p-4E-BP1 levels) is observed. | Seco-Rapamycin is not a potent mTOR inhibitor. | This is the expected result. Use Seco-Rapamycin as a negative control to confirm that the effects of Rapamycin are mTOR-dependent. |
| Unexpected cytotoxicity is observed at high concentrations. | Seco-Rapamycin may have off-target effects, including proteasome inhibition, at higher concentrations. | Perform a dose-response curve to determine the IC50 value for your cell line. Lower the concentration to a non-toxic range or investigate if the observed cytotoxicity is due to proteasome inhibition. |
| Inconsistent results between experiments. | Instability of Seco-Rapamycin in aqueous solutions. Improper storage of stock solutions. | Prepare fresh dilutions in media for each experiment from a frozen stock. Ensure stock solutions are stored correctly (see FAQ Q4) and avoid repeated freeze-thaw cycles. |
| Precipitation of the compound in cell culture media. | The concentration used exceeds the solubility of Seco-Rapamycin in the media. | Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and does not affect cell viability. Prepare a more dilute stock solution if necessary. |
Quantitative Data Summary
Table 1: Comparative Activity of Rapamycin and Seco-Rapamycin
| Compound | Target | IC50 / Potency | Reference |
| Rapamycin | mTOR | ~0.1 nM in HEK293 cells | |
| Seco-Rapamycin | mTOR | <4% of Rapamycin's potency in a thymocyte proliferation assay | |
| Seco-Rapamycin | Proteasome | Inhibition observed at low micromolar concentrations |
Table 2: Solubility of Seco-Rapamycin Sodium Salt
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | 30 mg/mL |
| Dimethyl sulfoxide (DMSO) | 25 mg/mL |
| Ethanol | 25 mg/mL |
| PBS (pH 7.2) | 5 mg/mL |
| [Data sourced from Cayman Chemical product information.] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of Seco-Rapamycin and to establish a suitable concentration range for further experiments.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Seco-Rapamycin stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Seco-Rapamycin in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of Seco-Rapamycin (e.g., 0.1, 1, 10, 25, 50 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis of mTORC1 Signaling
This protocol assesses the effect of Seco-Rapamycin on the phosphorylation of key mTORC1 downstream targets, p70 S6 Kinase (pS6K) and 4E-BP1.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Seco-Rapamycin and Rapamycin (as a positive control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of Seco-Rapamycin and Rapamycin for the specified time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples with Laemmli buffer and denature by boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Immunofluorescence Staining for Autophagy Marker LC3
This protocol is to visualize the formation of autophagosomes by staining for LC3 puncta.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
Seco-Rapamycin, Rapamycin (positive control for autophagy induction), and a vehicle control
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (anti-LC3B)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with Seco-Rapamycin and controls.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking solution for 30 minutes.
-
Incubate with anti-LC3B primary antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and capture images using a fluorescence microscope. Quantify the number of LC3 puncta per cell.
Visualizations
mTOR Signaling Pathway
Caption: Simplified mTORC1 signaling pathway highlighting points of regulation.
Experimental Workflow for Evaluating Seco-Rapamycin
Caption: Workflow for characterizing the cellular effects of Seco-Rapamycin.
Troubleshooting Logic for Seco-Rapamycin Experiments
Caption: A decision tree for troubleshooting experiments with Seco-Rapamycin.
References
Technical Support Center: Rapamycin Stability in In Vitro Experiments
Welcome to the technical support center for researchers using Rapamycin (also known as Sirolimus). A primary challenge in conducting experiments with Rapamycin is its susceptibility to degradation, principally through hydrolysis, which yields its main inactive, ring-opened product, Seco-Rapamycin.
This guide provides detailed answers, protocols, and troubleshooting advice to help you prevent the degradation of Rapamycin, ensuring the integrity and reproducibility of your in vitro experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Seco-Rapamycin and how is it formed?
Seco-Rapamycin is one of the primary, biologically inactive degradation products of Rapamycin.[1][2] It is formed through the hydrolysis of the ester bond within Rapamycin's 31-membered macrocyclic ring.[3][4] This ring-opening reaction is catalyzed by acidic or, more significantly, basic conditions.[5] Once the ring is opened, Seco-Rapamycin exhibits extremely weak immunosuppressive activity compared to the parent compound.
Q2: What are the key factors that cause Rapamycin to degrade into Seco-Rapamycin?
The degradation of Rapamycin is influenced by several factors:
-
pH: Rapamycin is highly unstable in basic aqueous solutions (pH > 8). Its degradation rate is accelerated by orders of magnitude under alkaline conditions. It is also susceptible to rapid degradation in highly acidic environments (e.g., pH 1.2).
-
Buffer Composition: Certain common biological buffers, such as phosphate and HEPES, can actively catalyze the degradation of Rapamycin. Acetate buffers have been shown to be more suitable for maintaining its stability.
-
Temperature: Higher temperatures increase the rate of hydrolysis. For instance, in some aqueous buffers at 37°C, almost all of the drug can be destroyed within 24 hours.
-
Solvent: While stable in solid form and in organic solvents like DMSO and ethanol, Rapamycin degrades rapidly in aqueous solutions. It is not recommended to store Rapamycin in aqueous solutions for more than a day.
Q3: How can I detect if my Rapamycin has degraded?
Degradation can be suspected if you observe a loss of expected biological activity, such as the inhibition of mTORC1 signaling (e.g., reduced phosphorylation of p70 S6 kinase). For definitive confirmation, analytical methods are required. The most common method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which can separate Rapamycin from its degradation products like Seco-Rapamycin. The compounds can be detected by UV absorbance, typically at a wavelength of 277 nm.
Q4: What is the best way to store Rapamycin?
-
Solid Form: Store solid Rapamycin desiccated at -20°C. In this form, it is stable for years.
-
Stock Solutions: Prepare concentrated stock solutions (e.g., 10-20 mM) in high-purity, anhydrous DMSO or 100% ethanol. Aliquot these stock solutions into small, single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Under these conditions, the stock solution is stable for at least 3 months.
Troubleshooting Guide
Issue 1: High variability or inconsistent results between experiments.
| Question | Possible Cause & Solution |
| Why am I seeing different levels of mTOR inhibition in replicate experiments using the same concentration of Rapamycin? | This is a classic sign of compound instability. Solution: Always prepare fresh working dilutions of Rapamycin from a frozen, validated stock solution immediately before each experiment. Do not use aqueous dilutions that have been stored, even for a short period. Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and is below the tolerance level for your cell line (typically <0.5%). |
Issue 2: No observable effect or lower-than-expected activity of Rapamycin.
| Question | Possible Cause & Solution |
| I've treated my cells with Rapamycin, but Western blot analysis shows no decrease in p70S6K phosphorylation. What went wrong? | Cause 1: Rapamycin Degradation. Your experimental buffer may be incompatible. Phosphate and HEPES buffers are known to accelerate Rapamycin hydrolysis. Solution: If possible, switch to an acetate-based buffer system. If you must use phosphate-buffered saline (PBS) or media containing these buffers, add the freshly diluted Rapamycin to the cells immediately upon preparation to minimize its time in the aqueous environment before cellular uptake. Cause 2: Cell-Line Specific Sensitivity. Different cell lines can have varied sensitivity to Rapamycin. Solution: Perform a dose-response curve (e.g., 1 nM to 1 µM) to determine the optimal concentration for your specific cell line and experimental duration. Cause 3: Insufficient Treatment Duration. Some effects of Rapamycin, particularly on the mTORC2 complex, may require prolonged treatment. Solution: Consider a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal treatment duration. |
Issue 3: Unexpected increase in Akt phosphorylation after treatment.
| Question | Possible Cause & Solution |
| My Western blot shows an increase in Akt phosphorylation at Ser473 after Rapamycin treatment. Is my compound degraded or contaminated? | This is unlikely to be a degradation issue. This is a known cellular feedback mechanism. Explanation: Rapamycin inhibits mTORC1, which leads to the downstream inhibition of S6K1. S6K1 normally exerts negative feedback on upstream growth factor signaling pathways. By inhibiting S6K1, Rapamycin relieves this negative feedback, leading to increased PI3K activity and subsequent phosphorylation of Akt. This is a true biological response to mTORC1 inhibition, not an experimental artifact. |
Data Presentation: Rapamycin Stability
The stability of Rapamycin is highly dependent on the experimental conditions. The following tables summarize quantitative data on its degradation.
Table 1: Effect of pH and Buffer Concentration on Rapamycin Half-Life (Data sourced from experiments conducted in 30/70 vol/vol acetonitrile-water mixtures)
| Apparent pH | Buffer System | Buffer Concentration | Apparent Half-Life (t½) | Citation |
| ~7.3 | Ammonium Acetate | 23.7 mM | ~890 hours | |
| ~7.3 | Ammonium Acetate | 237 mM | ~200 hours | |
| 12.2 | Sodium Hydroxide | ~3 mM | Reduced by ~1000x vs pH 7.3 | |
| 1.2 | Simulated Gastric Fluid | N/A | < 30 minutes (>98% degraded) |
Table 2: Recommended Storage Conditions
| Form | Solvent / State | Temperature | Stability Duration | Citation |
| Solid Powder | Crystalline | -20°C (desiccated) | ≥ 4 years | |
| Stock Solution | DMSO or Ethanol | -20°C | ≥ 3 months | |
| Aqueous Solution | PBS (pH 7.2) | Room Temperature | < 1 day (not recommended) | |
| Aqueous Buffer | PBS / HEPES | 37°C | < 24 hours (almost complete loss) |
Experimental Protocols
Protocol 1: Preparation of Rapamycin Stock and Working Solutions
This protocol details the steps for preparing Rapamycin solutions while minimizing the risk of degradation.
-
Reconstitution of Solid Rapamycin:
-
Allow the vial of solid Rapamycin powder to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions, add the required volume of anhydrous, high-purity DMSO or 100% ethanol to create a concentrated stock solution (e.g., 10 mM or 20 mM). For example, to make a 10 mM stock from 1 mg of Rapamycin (MW: 914.18 g/mol ), add 109.4 µL of DMSO.
-
Vortex gently until the powder is completely dissolved.
-
-
Aliquoting and Storage:
-
Immediately dispense the stock solution into single-use, low-binding polypropylene tubes. The aliquot volume should be convenient for your typical experiments (e.g., 10-20 µL).
-
Store the aliquots at -20°C or -80°C, protected from light. Ensure they are well-sealed to prevent solvent evaporation.
-
-
Preparation of Working Solution (Perform Immediately Before Use):
-
Thaw a single aliquot of the concentrated stock solution.
-
Perform serial dilutions in your final cell culture medium or experimental buffer to achieve the desired final concentration.
-
Crucial Step: Add the final diluted Rapamycin solution to your cells or experimental setup immediately after preparation. Do not store aqueous dilutions.
-
Visualizations
Signaling and Degradation Pathways
The following diagrams illustrate the key pathways relevant to Rapamycin experiments.
Caption: Primary degradation pathways of Rapamycin in vitro.
Caption: Recommended workflow for handling Rapamycin to ensure stability.
References
Technical Support Center: Analysis of Seco-Rapamycin and its Degradation Products by HPLC
Welcome to the technical support center for the analysis of Seco-Rapamycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and troubleshooting the HPLC analysis of Seco-Rapamycin and its related degradation products.
Frequently Asked Questions (FAQs)
Q1: What is Seco-Rapamycin and how is it formed?
A1: Seco-Rapamycin is one of the primary degradation products of Rapamycin (also known as Sirolimus).[1][2][3] It is a ring-opened isomer formed through the hydrolysis of the ester bond in the macrolide ring of Rapamycin, followed by dehydration.[2] Another significant degradation product formed in parallel is a hydroxy acid resulting from lactone hydrolysis.[4]
Q2: How does the stability of Seco-Rapamycin compare to Rapamycin?
A2: Seco-Rapamycin is considerably more stable than its parent compound, Rapamycin. It displays significantly slower degradation kinetics across various pH levels. Rapamycin's degradation is notably accelerated in basic aqueous solutions.
Q3: What are the main challenges in the HPLC analysis of Seco-Rapamycin?
A3: The primary challenges in the HPLC analysis of Seco-Rapamycin and Rapamycin include the presence of multiple conformational isomers and secondary equilibria in solution, which can lead to complex chromatograms with multiple peaks for a single compound. Therefore, method development requires careful optimization to ensure reproducible and accurate quantification.
Q4: What type of HPLC method is typically used for Seco-Rapamycin analysis?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for analyzing Seco-Rapamycin. C8 and C18 columns are frequently used with a mobile phase consisting of a mixture of acetonitrile or methanol and water. To improve peak shape and separation, a slightly acidic buffered mobile phase is often recommended. UV detection is typically performed at approximately 277-278 nm.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Seco-Rapamycin.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column degradation. - Sample overload. | - Adjust the mobile phase to a slightly acidic pH using a buffer like ammonium acetate. - Use a guard column and replace the analytical column if necessary. - Reduce the injection volume or dilute the sample. |
| Multiple Peaks for a Single Standard | - Presence of conformational isomers. - On-column degradation. | - Adjusting the column temperature (e.g., 40-60°C) can sometimes help to coalesce isomer peaks. - Ensure the mobile phase is buffered and at a suitable pH to minimize degradation during the run. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition. - Unstable column temperature. - Pump malfunction (improper mixing or flow rate). | - Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. - Use a column oven to maintain a consistent temperature. - Check the HPLC pump for leaks and ensure proper functioning of the check valves. |
| Loss of Resolution | - Column contamination or aging. - Change in mobile phase composition. | - Wash the column with a strong solvent or replace it. - Prepare fresh mobile phase, ensuring accurate composition. |
| No Peaks Detected | - Detector lamp is off. - No sample injected. - Incorrect detector wavelength. | - Ensure the detector lamp is on and has sufficient lifetime. - Verify the injection process and sample vial contents. - Set the detector to the correct wavelength for Seco-Rapamycin (around 277 nm). |
Experimental Protocols
Protocol 1: RP-HPLC Method for the Separation of Rapamycin and Seco-Rapamycin
This protocol provides a general method for the separation of Rapamycin and its primary degradation product, Seco-Rapamycin.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and 10 mM ammonium acetate in water.
-
Solvent A: 10 mM Ammonium Acetate in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 75 25 25 10 90 30 10 90 31 75 25 | 40 | 75 | 25 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 278 nm.
-
Injection Volume: 20 µL.
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like acetonitrile or methanol.
Visualizations
Caption: Degradation pathway of Rapamycin to its primary products.
Caption: General workflow for HPLC analysis.
Caption: Simplified mTOR signaling pathway showing the inhibitory action of Rapamycin.
References
Technical Support Center: Troubleshooting Off-Target Effects of Rapamycin and Its Analogs in Cell Culture
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A Note on "Seco-Rapamycin": "Seco-Rapamycin" is the ring-opened degradation product of Rapamycin and is reported to not significantly affect mTOR function, though it may inhibit the proteasome.[1][2] This guide will focus on troubleshooting the off-target effects of Rapamycin (also known as Sirolimus) and its analogs (rapalogs), which are potent inhibitors of the mechanistic target of rapamycin (mTOR).[3][4]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered when using Rapamycin and its analogs in cell culture experiments.
Q1: Why am I observing reduced or no inhibition of cell growth after Rapamycin treatment?
A1: Several factors can lead to a lack of the expected anti-proliferative effect.
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Cell Line Sensitivity: Different cell lines show varied sensitivity to Rapamycin. This can be due to factors like the levels of phosphatidic acid (PA), which competes with Rapamycin for binding to mTOR.[5] For example, MCF-7 breast cancer cells are sensitive to nanomolar concentrations, while MDA-MB-231 cells may require much higher micromolar concentrations to achieve a similar effect.
-
Drug Concentration and Duration: The inhibition of mTORC1 substrates can be dose-dependent. While low nanomolar concentrations are often enough to suppress S6K1 phosphorylation, inhibiting 4E-BP1 phosphorylation might require higher doses. Furthermore, prolonged treatment may be necessary to observe effects on a second mTOR complex, mTORC2.
-
Feedback Loop Activation: A primary off-target effect of mTORC1 inhibition is the activation of compensatory signaling pathways. Inhibition of the S6K1 protein (a downstream target of mTORC1) can relieve negative feedback on upstream receptors, leading to the activation of the PI3K/Akt and MAPK/ERK pathways, which can promote cell survival and proliferation, counteracting the effects of mTOR inhibition.
Q2: I've confirmed mTORC1 inhibition, but I'm seeing an unexpected increase in Akt phosphorylation. Why is this happening?
A2: This is a well-documented off-target effect. Rapamycin's inhibition of mTORC1 and its downstream target S6K1 disrupts a negative feedback loop that normally suppresses insulin/IGF-1 receptor signaling. This disruption leads to the over-activation of PI3K, resulting in increased phosphorylation of Akt at Ser473 and Thr308, which can promote cell survival.
Q3: My results are highly variable between experiments. What are the common sources of this inconsistency?
A3: Consistency is key in cell culture experiments. Here are common sources of variability:
-
Drug Stability and Solvent: Rapamycin is sensitive to hydrolysis and oxidation. Ensure it is stored correctly (desiccated at -20°C). Prepare fresh dilutions from a concentrated stock in an appropriate solvent like DMSO for each experiment and avoid repeated freeze-thaw cycles.
-
Cell Culture Conditions: Factors like cell passage number, confluency, and serum concentration in the media can all influence the activation state of the mTOR pathway and the cellular response to inhibitors.
-
Experimental Timing: The activation of feedback loops can be time-dependent. It's crucial to perform time-course experiments to understand the dynamics of both on-target and off-target effects.
Q4: Can high concentrations of Rapamycin have different effects than low concentrations?
A4: Yes, the effects of Rapamycin can be highly dose-dependent. While low nanomolar concentrations are generally selective for mTORC1, higher micromolar concentrations may begin to inhibit mTORC2, especially with prolonged exposure. This can lead to different cellular outcomes, as mTORC2 is involved in regulating other processes, including Akt phosphorylation. Interestingly, in some cases, higher concentrations of Rapamycin may not produce a stronger anti-proliferative effect due to the potent activation of compensatory survival pathways like the MAPK/ERK pathway.
Data Presentation
Table 1: Comparative IC50 Values of Rapamycin in Various Human Cell Lines
| Cell Line | Cell Type | IC50 for Cell Viability | Reference |
| Hs-27 | Normal Fibroblast | 0.37 nM | |
| T98G | Glioblastoma | 2 nM | |
| U87-MG | Glioblastoma | 1 µM | |
| MCF-7 | Breast Cancer | ~20 nM | |
| Ca9-22 | Oral Cancer | ~15 µM | |
| MDA-MB-231 | Breast Cancer | ~20 µM |
Note: IC50 values can vary significantly based on assay conditions and treatment duration.
Key Experimental Protocols
Protocol 1: Western Blot for Assessing mTOR Pathway and Off-Target Feedback Activation
This protocol is designed to assess the phosphorylation status of key proteins in the mTOR pathway and the PI3K/Akt feedback loop following treatment with Rapamycin or its analogs.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with various concentrations of Rapamycin (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time points (e.g., 2, 6, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Prepare the samples by adding SDS-PAGE sample buffer and boiling for 5-10 minutes. Separate the proteins by size via electrophoresis on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
mTORC1 activity: p-S6K (Thr389), p-4E-BP1 (Thr37/46)
-
Feedback loop activation: p-Akt (Ser473), p-ERK1/2 (Thr202/Tyr204)
-
Total protein controls: Total S6K, Total 4E-BP1, Total Akt, Total ERK1/2, and a loading control like β-actin or GAPDH.
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the relative changes in protein phosphorylation.
Visualizations
Caption: Canonical mTOR signaling pathway showing Rapamycin's inhibition of mTORC1.
Caption: A logical workflow for troubleshooting off-target effects of Rapamycin.
Caption: Diagram of the PI3K/Akt feedback loop activated by Rapamycin.
References
How to prepare "Seco-Rapamycin" stock solutions for experiments
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the preparation of Seco-Rapamycin stock solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a Seco-Rapamycin stock solution?
A1: For Seco-Rapamycin sodium salt, several organic solvents can be used. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are common choices.[1][2] It is crucial to use a newly opened or anhydrous grade of DMSO, as it is hygroscopic and the presence of water can impact solubility.[3] For Seco-Rapamycin ethyl ester, DMSO is also a suitable solvent.[4]
Q2: What are the solubility limits for Seco-Rapamycin in these solvents?
A2: The solubility of Seco-Rapamycin sodium salt is approximately 25 mg/mL in ethanol and DMSO, and approximately 30 mg/mL in DMF.[1] In aqueous buffers like PBS (pH 7.2), the solubility is significantly lower, at around 5 mg/mL. Seco-Rapamycin ethyl ester has a higher solubility in DMSO, reaching 100 mg/mL, which may require sonication to fully dissolve.
Q3: How should I store the solid Seco-Rapamycin and its stock solutions?
A3: Solid Seco-Rapamycin should be stored at -20°C. Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the stock solution at -80°C, where it is stable for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable. Always protect the solutions from light and store under an inert gas like nitrogen. Aqueous solutions are not recommended for storage for more than one day.
Q4: What is the difference between Seco-Rapamycin and Seco-Rapamycin sodium salt?
A4: Seco-Rapamycin is the ring-opened form of Rapamycin. The sodium salt version generally exhibits enhanced water solubility and stability compared to the free form, although their biological activity is comparable at equivalent molar concentrations.
Q5: Can I dissolve Seco-Rapamycin directly in an aqueous buffer?
A5: While Seco-Rapamycin sodium salt has some solubility in aqueous buffers like PBS (approx. 5 mg/mL), it is generally recommended to first prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and then dilute it into the aqueous experimental medium. This ensures complete dissolution before introducing it to your experimental system.
Experimental Protocol: Preparing a Seco-Rapamycin Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of Seco-Rapamycin sodium salt (MW: 936.15 g/mol ) in DMSO.
Materials:
-
Seco-Rapamycin sodium salt (crystalline solid)
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., Nitrogen or Argon)
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Sterile microcentrifuge tubes
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Vortex mixer
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Calibrated pipettes
Procedure:
-
Pre-weighing Preparation: Allow the vial of solid Seco-Rapamycin to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of Seco-Rapamycin sodium salt in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 9.36 mg.
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Solvent Addition: Add the calculated volume of DMSO to the tube. For a 10 mM solution with 9.36 mg of Seco-Rapamycin, add 1 mL of DMSO.
-
Dissolution: Vortex the solution until the solid is completely dissolved. If necessary, gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Inert Gas Purge: Briefly purge the headspace of the tube with an inert gas to displace oxygen and prevent degradation.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.
Quantitative Data Summary
| Compound | Solvent | Solubility |
| Seco-Rapamycin sodium salt | DMSO | ≥ 46 mg/mL (49.14 mM), ~25 mg/mL |
| Ethanol | ~25 mg/mL | |
| DMF | ~30 mg/mL | |
| PBS (pH 7.2) | ~5 mg/mL | |
| Seco-Rapamycin ethyl ester | DMSO | 100 mg/mL (106.13 mM) |
| Storage Condition | Solid Compound | Stock Solution (in organic solvent) | Aqueous Solution |
| -80°C | Up to 6 months | Not Recommended | |
| -20°C | ≥ 4 years | Up to 1 month | Not Recommended |
| Aqueous Storage | Not Recommended | Not for more than one day |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving | 1. Compound has not fully dissolved. 2. Solvent quality is poor (e.g., hydrated DMSO). | 1. Gently warm the solution to 37°C and/or use an ultrasonic bath to aid dissolution. 2. Use a fresh, unopened bottle of anhydrous DMSO. |
| Precipitation in Aqueous Media | 1. The final concentration in the aqueous buffer exceeds the solubility limit. 2. Improper dilution technique. | 1. Ensure the final concentration of Seco-Rapamycin in your aqueous medium is below its solubility limit. 2. When diluting, add the DMSO stock solution to the aqueous buffer, not the other way around. Pre-warming the aqueous buffer to 37°C may also help. |
| Inconsistent Experimental Results | 1. Degradation of the stock solution due to improper storage. 2. Inaccurate concentration due to repeated freeze-thaw cycles. | 1. Ensure stock solutions are stored at the correct temperature, protected from light, and purged with inert gas. 2. Always aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. |
Visual Guides
References
Addressing poor cell permeability of "Seco-Rapamycin" in assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Seco-Rapamycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its poor cell permeability during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My Seco-Rapamycin treatment shows significantly lower efficacy in cell-based assays compared to its parent compound, Rapamycin. Why is this happening?
A1: This is a common observation and is primarily attributed to the poor cell permeability of Seco-Rapamycin.[1] Seco-Rapamycin is the ring-opened degradation product of Rapamycin.[2][3] This structural change can negatively impact its ability to efficiently cross the cell membrane and reach intracellular targets. Additionally, it is reported that Seco-Rapamycin does not significantly affect mTOR function, which is the primary target of Rapamycin.[2][4]
Q2: What are the key physicochemical properties of Seco-Rapamycin that contribute to its poor cell permeability?
A2: Seco-Rapamycin's physicochemical profile presents challenges for passive diffusion across the lipid bilayer of cell membranes. Key properties include a high molecular weight and a high calculated LogP, indicating significant lipophilicity, which can sometimes lead to retention within the cell membrane.
Q3: Is Seco-Rapamycin a substrate for any efflux pumps?
A3: Yes, studies have shown that Seco-Rapamycin is a substrate for the P-glycoprotein (P-gp) efflux pump. This means that even if Seco-Rapamycin enters the cell, it can be actively transported back out, further reducing its intracellular concentration and apparent efficacy.
Q4: How can I improve the solubility of Seco-Rapamycin for my experiments?
A4: Seco-Rapamycin is soluble in organic solvents like DMSO, DMF, and ethanol. For cell-based assays, it is recommended to prepare a concentrated stock solution in one of these solvents and then dilute it to the final working concentration in your aqueous assay medium. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid solvent-induced cytotoxicity. The sodium salt form of Seco-Rapamycin generally exhibits enhanced water solubility and stability.
Troubleshooting Guide
Issue: Low or inconsistent results in cell-based assays with Seco-Rapamycin.
This guide provides a systematic approach to diagnose and address issues related to the poor cell permeability of Seco-Rapamycin.
Step 1: Assess Compound Solubility and Stability in Assay Media
-
Problem: Seco-Rapamycin may precipitate out of aqueous solutions, leading to inaccurate concentrations.
-
Troubleshooting:
-
Visually inspect the media for any signs of precipitation after adding the Seco-Rapamycin stock solution.
-
Determine the kinetic and thermodynamic solubility of Seco-Rapamycin in your specific cell culture medium.
-
Solution: If solubility is an issue, consider using a co-solvent system or formulation with cyclodextrins to enhance solubility. Always prepare fresh dilutions from a stable stock solution for each experiment.
-
Step 2: Optimize Assay Conditions to Enhance Permeability
-
Problem: Standard assay conditions may not be optimal for a hydrophobic compound like Seco-Rapamycin.
-
Troubleshooting:
-
Review your incubation times. Longer incubation periods may be necessary to allow for sufficient intracellular accumulation.
-
Evaluate the impact of serum in your culture medium, as it can bind to hydrophobic compounds and affect their availability.
-
Solution: Perform a time-course experiment to determine the optimal incubation time. Consider reducing the serum concentration during the treatment period, if compatible with your cell line.
-
Step 3: Investigate the Role of Efflux Pumps
-
Problem: Active efflux by transporters like P-gp can significantly reduce the intracellular concentration of Seco-Rapamycin.
-
Troubleshooting:
-
Use cell lines with known expression levels of common efflux pumps.
-
Solution: Co-incubate your cells with Seco-Rapamycin and a known P-gp inhibitor, such as Verapamil. A significant increase in the observed activity of Seco-Rapamycin in the presence of the inhibitor would confirm that it is an efflux substrate.
-
Data Presentation
Table 1: Physicochemical Properties of Seco-Rapamycin A
| Property | Value | Source |
| Molecular Formula | C₅₁H₇₉NO₁₃ | |
| Molecular Weight | 914.2 g/mol | |
| XLogP3 | 7.6 | |
| Topological Polar Surface Area (TPSA) | 206 Ų |
Table 2: Solubility of Seco-Rapamycin Sodium Salt
| Solvent | Approximate Solubility | Source |
| DMSO | ≥ 46 mg/mL | |
| DMF | ~30 mg/mL | |
| Ethanol | ~25 mg/mL | |
| PBS (pH 7.2) | ~5 mg/mL |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay for Hydrophobic Compounds
This protocol is adapted for assessing the permeability of poorly soluble compounds like Seco-Rapamycin using the Caco-2 human colon adenocarcinoma cell line, which forms a monolayer that mimics the intestinal epithelium.
1. Cell Culture and Monolayer Formation:
- Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
- Seed the cells onto semipermeable inserts (e.g., Transwell®) at an appropriate density.
- Allow the cells to grow and differentiate for approximately 21 days to form a confluent monolayer with well-established tight junctions.
2. Monolayer Integrity Check:
- Before the experiment, verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).
3. Permeability Assay (Apical to Basolateral):
- Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
- Prepare the dosing solution of Seco-Rapamycin in the transport buffer. The final concentration of any co-solvent (e.g., DMSO) should be below 1%.
- Add the dosing solution to the apical (donor) compartment.
- Add fresh transport buffer to the basolateral (receiver) compartment.
- Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
- At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.
4. Sample Analysis:
- Determine the concentration of Seco-Rapamycin in the collected samples using a validated analytical method, such as LC-MS/MS.
5. Calculation of Apparent Permeability Coefficient (Papp):
- The Papp value is calculated using the following formula:
- Papp = (dQ/dt) / (A * C₀)
- Where:
- dQ/dt is the rate of drug appearance in the receiver compartment.
- A is the surface area of the membrane.
- C₀ is the initial concentration of the drug in the donor compartment.
Protocol 2: Cell Proliferation Assay (MTT-based) with Seco-Rapamycin
This protocol outlines a general procedure for assessing the effect of Seco-Rapamycin on cell proliferation, with considerations for its poor permeability.
1. Cell Seeding:
- Seed your target cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
- Allow the cells to adhere and stabilize overnight.
2. Compound Treatment:
- Prepare serial dilutions of Seco-Rapamycin from a concentrated stock solution. To mitigate permeability issues, consider pre-incubating the cells with a low, non-toxic concentration of a permeabilizing agent or an efflux pump inhibitor if appropriate for your experimental goals.
- Remove the old medium and add the medium containing the different concentrations of Seco-Rapamycin. Include appropriate vehicle controls (e.g., DMSO).
- Incubate the cells for a longer duration than typically used for highly permeable compounds (e.g., 48-72 hours) to allow for sufficient intracellular accumulation.
3. MTT Assay:
- After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
- Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a dedicated solubilizing buffer).
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the cell viability against the Seco-Rapamycin concentration to determine the IC₅₀ value.
Visualizations
Caption: Simplified mTORC1 signaling pathway.
References
Technical Support Center: Minimizing Variability in Seco-Rapamycin Experimental Results
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Seco-Rapamycin and its parent compound, Rapamycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in your experimental results, ensure data accuracy, and properly interpret your findings.
A primary source of variability in experiments involving Rapamycin is its degradation into Seco-Rapamycin, a ring-opened form of the molecule.[1][2] Crucially, Seco-Rapamycin is reported to be inactive as an mTOR inhibitor, the primary mechanism of action for Rapamycin.[3][4] Therefore, unintended degradation can lead to a significant loss of potency and inconsistent experimental outcomes.
This guide is structured to address specific issues you might encounter, providing clear protocols and data to support your research.
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected inhibitory effect of my Rapamycin solution on mTOR signaling. What could be the cause?
A1: A common reason for the lack of mTOR inhibition is the degradation of Rapamycin to Seco-Rapamycin.[5] Seco-Rapamycin, the ring-opened product of Rapamycin, does not effectively inhibit mTOR. This degradation can occur during storage or in your experimental setup, especially in aqueous solutions with a basic pH. We recommend verifying the integrity of your Rapamycin stock and working solutions using the HPLC protocol provided below.
Q2: My experimental results with Rapamycin are highly variable between batches. What are the likely sources of this inconsistency?
A2: High variability is often linked to inconsistent concentrations of active Rapamycin. This can be due to:
-
Improper Storage: Rapamycin is sensitive to degradation. Ensure it is stored correctly, typically at -20°C in a suitable solvent like DMSO.
-
Solvent and pH: The stability of Rapamycin is dependent on the solvent and pH. It degrades more rapidly in basic aqueous solutions.
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solutions, as this can accelerate degradation. Prepare single-use aliquots.
-
Precipitation: Rapamycin has low aqueous solubility. When diluting from a DMSO stock into aqueous media, it can precipitate if not done correctly, leading to a lower effective concentration.
Q3: What is Seco-Rapamycin and how does it affect my experiments?
A3: Seco-Rapamycin is one of the two primary degradation products of Rapamycin, formed by the hydrolysis of the macrolide ring. Unlike Rapamycin, which is a potent allosteric inhibitor of mTORC1, Seco-Rapamycin has been shown to have less than 4% of the potency of Rapamycin in a thymocyte proliferation assay and is generally considered not to affect mTOR function. Therefore, the presence of Seco-Rapamycin in your experiments will lead to an underestimation of the effects of mTOR inhibition.
Q4: How can I detect and quantify the amount of Seco-Rapamycin in my Rapamycin sample?
A4: The most reliable method for detecting and quantifying Seco-Rapamycin is High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC method can effectively separate Rapamycin from its degradation products, including Seco-Rapamycin. We provide a detailed protocol for this in the "Experimental Protocols" section.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of Compound Activity | Degradation of Rapamycin to inactive Seco-Rapamycin. | 1. Verify the integrity of your Rapamycin stock solution using the provided HPLC protocol. 2. Prepare fresh working solutions from a new aliquot of your stock for each experiment. 3. Review your solution preparation and storage procedures against the recommended protocols. |
| Inconsistent Results Between Experiments | Variable concentrations of active Rapamycin due to degradation or precipitation. | 1. Aliquot your Rapamycin stock solution to avoid repeated freeze-thaw cycles. 2. When preparing working solutions in aqueous media, add the media to the Rapamycin/DMSO solution, not the other way around, to minimize precipitation. 3. Ensure consistent pH of your experimental media. |
| Unexpected Cellular Responses | Off-target effects or the presence of active metabolites. | 1. Confirm that the observed effects are mTOR-dependent by using a positive control (e.g., a known mTOR activator) and a negative control (untreated cells). 2. Be aware that Seco-Rapamycin can be metabolized to dihydro Sirolimus in some cell types. |
Data Presentation
Table 1: Stability of Rapamycin and Seco-Rapamycin in Acetonitrile-Water Mixtures
| Compound | Apparent pH | Apparent Half-life (hours) |
| Rapamycin | 7.3 | 890 |
| Rapamycin | 12.2 | Reduced by 3 orders of magnitude compared to pH 7.3 |
| Seco-Rapamycin | 7.3 | Significantly slower degradation than Rapamycin |
| Seco-Rapamycin | 12.2 | Significantly slower degradation than Rapamycin |
Data adapted from studies on Rapamycin degradation kinetics.
Experimental Protocols
Protocol 1: Preparation and Handling of Rapamycin Stock Solutions to Minimize Degradation
-
Reconstitution: Dissolve Rapamycin powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution.
-
Aliquoting: Immediately aliquot the stock solution into small, single-use volumes in tightly sealed vials.
-
Storage: Store the aliquots at -20°C, protected from light. Seco-Rapamycin sodium salt is stable for at least 4 years when stored at -20°C.
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the stock solution at room temperature.
-
To minimize precipitation when diluting into aqueous media (e.g., cell culture medium), add the medium to the DMSO stock solution dropwise while vortexing gently. Do not add the DMSO stock directly to the full volume of aqueous media.
-
Prepare fresh working solutions for each experiment and do not store them for extended periods.
-
Protocol 2: Quantification of Seco-Rapamycin by HPLC
This protocol provides a general guideline for the separation of Rapamycin and Seco-Rapamycin. Optimization may be required for your specific instrumentation and samples.
-
Instrumentation: A standard HPLC system with a UV detector and a C8 or C18 reversed-phase column.
-
Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 80:20 v/v) is often effective. The addition of a small amount of acid (e.g., 0.02% formic acid) can improve peak shape for Seco-Rapamycin.
-
Column Temperature: Maintain a constant column temperature, for example, at 57°C, to ensure reproducible retention times.
-
Detection: Monitor the elution profile at a wavelength of 277 nm.
-
Sample Preparation:
-
For cell lysates or other biological samples, perform a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation.
-
Inject the clear supernatant onto the HPLC system.
-
-
Analysis:
-
Run a standard of pure Rapamycin and, if available, Seco-Rapamycin to determine their respective retention times.
-
Analyze your experimental sample to identify and quantify the peaks corresponding to Rapamycin and Seco-Rapamycin by comparing them to the standards.
-
Mandatory Visualization
References
Validation & Comparative
A Comparative Analysis of Rapamycin and its Inactive Metabolite, Seco-Rapamycin, on mTORC1 and mTORC2 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the well-characterized mTOR inhibitor, Rapamycin, and its primary degradation product, Seco-Rapamycin. The focus is on their respective activities towards the two distinct mTOR protein complexes, mTORC1 and mTORC2. This document synthesizes experimental data to highlight the critical structural and functional differences between these two molecules.
Introduction to mTOR Signaling and its Inhibition
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[1][2][3]
-
mTORC1 , which includes the regulatory protein Raptor, is sensitive to nutrients and growth factors and promotes anabolic processes like protein and lipid synthesis by phosphorylating key substrates such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).
-
mTORC2 , containing the essential scaffold protein Rictor, is generally insensitive to acute rapamycin exposure and is activated by growth factors to regulate cell survival and cytoskeletal organization, primarily through the phosphorylation of Akt at serine 473.
Rapamycin is a macrolide that, upon binding to the immunophilin FKBP12, acts as a potent allosteric inhibitor of mTORC1. Its effect on mTORC2 is more nuanced, with long-term exposure leading to inhibition of mTORC2 assembly and signaling in certain cell types. Seco-Rapamycin is the ring-opened, inactive metabolite of Rapamycin.
Comparative Activity: Rapamycin vs. Seco-Rapamycin
The defining difference between Rapamycin and Seco-Rapamycin lies in their ability to inhibit mTOR. While Rapamycin is a potent inhibitor, Seco-Rapamycin is largely inactive.
| Feature | Rapamycin | Seco-Rapamycin |
| Structure | 31-membered macrolide lactone | Ring-opened hydrolysis product of Rapamycin |
| Synonyms | Sirolimus | Secorapamycin A, Sirolimus open ring |
| Mechanism of Action | Allosteric inhibitor of mTORC1 via complex formation with FKBP12 | Reported to not affect mTOR function |
| mTORC1 Activity | Potent inhibitor (IC50 ~0.1 nM in HEK293 cells) | Poorly activates mTOR; less than 4% of Rapamycin's potency in a thymocyte proliferation assay |
| mTORC2 Activity | Acutely insensitive; chronic exposure may inhibit assembly and signaling in a cell-type-dependent manner | No significant activity reported |
mTOR Signaling Pathway and Points of Intervention
The following diagram illustrates the mTOR signaling cascade and the established inhibitory action of Rapamycin on mTORC1. Seco-Rapamycin is not depicted as an active inhibitor in this pathway.
Experimental Protocols
To experimentally validate the differential activity of Rapamycin and Seco-Rapamycin, a Western blot analysis is the standard method. This technique allows for the quantitative assessment of mTORC1 and mTORC2 activity by measuring the phosphorylation status of their respective downstream targets.
Western Blot for mTORC1 and mTORC2 Activity
Objective: To compare the effects of Rapamycin and Seco-Rapamycin on the phosphorylation of S6K (a marker of mTORC1 activity) and Akt at Ser473 (a marker of mTORC2 activity).
Materials:
-
Cell line of interest (e.g., HEK293, HeLa, or a relevant cancer cell line)
-
Cell culture medium and supplements
-
Rapamycin and Seco-Rapamycin
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-S6K (Thr389)
-
Rabbit anti-S6K
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere and grow to 70-80% confluency.
-
Starve cells of serum for 4-6 hours, if necessary, to reduce basal signaling.
-
Treat cells with vehicle (DMSO), varying concentrations of Rapamycin (e.g., 1-100 nM), and equivalent molar concentrations of Seco-Rapamycin for a specified time (e.g., 2 hours for acute mTORC1 inhibition).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL reagent and capture the chemiluminescent signal.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Experimental Workflow Diagram
Conclusion
The comparison between Rapamycin and Seco-Rapamycin is a clear illustration of structure-activity relationships. Rapamycin's intact macrolide ring is essential for its ability to form a ternary complex with FKBP12 and mTOR, leading to the potent and specific inhibition of mTORC1. In contrast, the hydrolysis of this ring to form Seco-Rapamycin results in a molecule that is largely unable to interact with and inhibit the mTOR pathway. For researchers investigating mTOR signaling, it is crucial to use active, validated Rapamycin and to be aware of its potential degradation to the inactive Seco-Rapamycin, which could otherwise lead to the misinterpretation of experimental results.
References
A Comparative Guide to Proteasome Inhibition: Seco-Rapamycin vs. Bortezomib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct proteasome inhibitors: the well-established clinical drug bortezomib and the investigational compound seco-rapamycin. The information presented herein is intended to assist researchers in understanding the differential mechanisms and potential applications of these molecules in targeting the ubiquitin-proteasome system.
Introduction
The proteasome is a critical cellular machine responsible for the degradation of a majority of intracellular proteins, playing a pivotal role in cellular homeostasis, cell cycle regulation, and apoptosis. Its inhibition has emerged as a key therapeutic strategy, particularly in oncology. Bortezomib, the first-in-class proteasome inhibitor, has revolutionized the treatment of multiple myeloma. Seco-rapamycin, an open-ring metabolite of the mTOR inhibitor rapamycin, has been identified as an allosteric inhibitor of the proteasome, presenting a novel mechanism of action. This guide will objectively compare these two inhibitors based on available experimental data.
Mechanism of Action
The fundamental difference between seco-rapamycin and bortezomib lies in their mechanism of proteasome inhibition.
Bortezomib is a reversible, active-site directed inhibitor. It specifically targets the chymotrypsin-like (CT-L) activity of the β5 subunit within the 20S catalytic core of the 26S proteasome[1]. By binding to the active site threonine, bortezomib blocks the degradation of ubiquitinated proteins, leading to their accumulation. This accumulation triggers a cascade of cellular stress responses, including the unfolded protein response (UPR) and inhibition of the NF-κB signaling pathway, ultimately inducing apoptosis in cancer cells.
Seco-Rapamycin , in contrast, is an allosteric inhibitor of the proteasome[2][3]. Unlike bortezomib, it does not bind to the catalytic active sites. Instead, it is hypothesized to bind to the α-rings of the 20S proteasome core[2][3]. This binding event is thought to induce conformational changes in the proteasome, interfering with the binding of the 19S regulatory particle and affecting the dynamics of the substrate entry gate. This allosteric modulation results in the inhibition of protein and peptide degradation at low micromolar concentrations. Notably, seco-rapamycin does not inhibit mTOR, distinguishing its activity from its parent compound, rapamycin.
Quantitative Data Comparison
| Parameter | Seco-Rapamycin | Bortezomib |
| Target Site | α-subunits of the 20S proteasome (allosteric) | β5 subunit of the 20S proteasome (active site) |
| Inhibition Type | Allosteric, non-competitive aspects observed | Reversible, competitive |
| Potency (Proteasome Inhibition) | Low micromolar (µM) range | Nanomolar (nM) range |
| Reported IC50 (CT-L Activity) | Data not available | 2.46 nM - 100 nM (in various cell lines) |
| Primary Effect | Interferes with 19S cap binding and gate dynamics | Blocks chymotrypsin-like proteolytic activity |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Comparative mechanism of action for Bortezomib and Seco-Rapamycin.
Caption: Workflow for comparing proteasome inhibitor efficacy.
Experimental Protocols
A key experiment to compare the efficacy of these two inhibitors is the in vitro proteasome activity assay, specifically measuring the chymotrypsin-like activity, which is the primary target of bortezomib.
Objective: To determine the half-maximal inhibitory concentration (IC50) of seco-rapamycin and bortezomib on the chymotrypsin-like activity of the proteasome in a human cancer cell line (e.g., RPMI-8226 multiple myeloma cells).
Materials:
-
Human cancer cell line (e.g., RPMI-8226)
-
Cell culture medium and supplements
-
Seco-rapamycin and Bortezomib stock solutions (in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT, 2 mM ATP)
-
Fluorogenic proteasome substrate for chymotrypsin-like activity: Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin)
-
96-well black microplates
-
Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
Protocol:
-
Cell Culture and Treatment:
-
Culture RPMI-8226 cells to a density of approximately 1x10^6 cells/mL.
-
Seed cells in a 96-well plate and treat with a serial dilution of seco-rapamycin or bortezomib for a predetermined time (e.g., 1-4 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, pellet the cells by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer on ice.
-
Clarify the lysates by centrifugation to remove cell debris.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Proteasome Activity Assay:
-
In a 96-well black microplate, add a standardized amount of protein lysate (e.g., 20 µg) to each well.
-
Add the assay buffer to bring the total volume to a desired amount (e.g., 100 µL).
-
Add the fluorogenic substrate Suc-LLVY-AMC to a final concentration of 100 µM.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence kinetically over a period of 1-2 hours, with readings every 5 minutes.
-
-
Data Analysis:
-
Determine the rate of AMC release (increase in fluorescence over time) for each concentration of the inhibitor.
-
Normalize the activity to the vehicle control (100% activity).
-
Plot the percentage of proteasome activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).
-
Conclusion
Seco-rapamycin and bortezomib represent two distinct classes of proteasome inhibitors. Bortezomib is a potent, active-site directed inhibitor with well-characterized clinical efficacy. Seco-rapamycin, on the other hand, offers a novel allosteric mechanism of inhibition. While quantitative data for a direct comparison is still emerging for seco-rapamycin, its different mode of action suggests it could have a distinct biological profile and may offer advantages in overcoming resistance mechanisms associated with active-site inhibitors. Further research, including head-to-head comparative studies following the protocols outlined above, is necessary to fully elucidate the therapeutic potential of seco-rapamycin as a proteasome inhibitor.
References
"Seco-Rapamycin" and Rapamycin comparative cytotoxicity in cancer cells
A Head-to-Head analysis of the mTOR inhibitor Rapamycin and its primary metabolite, Seco-Rapamycin, reveals a significant disparity in cytotoxic potency against cancer cells. While Rapamycin exhibits well-documented anti-proliferative effects across a range of cancer cell lines, available data on Seco-Rapamycin suggests markedly reduced activity, rendering a direct cytotoxic comparison challenging due to a lack of specific studies on the latter's effects in oncology.
This guide provides a comprehensive overview of the available data on Rapamycin's cytotoxicity and contextualizes the anticipated effects of Seco-Rapamycin based on its known biological activity. The information is intended for researchers, scientists, and drug development professionals engaged in oncology and pharmacology.
I. Executive Summary of Comparative Cytotoxicity
Direct comparative studies detailing the cytotoxic effects of Seco-Rapamycin in cancer cell lines are notably absent in the current scientific literature. Seco-Rapamycin is recognized as a primary degradation product of Rapamycin. Foundational studies indicate that Seco-Rapamycin exhibits significantly diminished biological activity compared to its parent compound. Specifically, it has been reported to possess less than 4% of the potency of Rapamycin in thymocyte proliferation assays. While it reportedly mimics Rapamycin's ability to inhibit the proteasome, its capacity to activate the mTOR pathway, the primary mechanism of Rapamycin's anti-cancer action, is poor.
Given this substantial reduction in mTOR-related activity, it is inferred that the direct cytotoxicity of Seco-Rapamycin in cancer cells is considerably lower than that of Rapamycin. However, without dedicated comparative studies, quantitative data on IC50 values and other cytotoxicity metrics for Seco-Rapamycin in cancer cell lines remain unavailable.
II. Quantitative Data on Rapamycin Cytotoxicity
The half-maximal inhibitory concentration (IC50) of Rapamycin varies significantly across different cancer cell lines, reflecting differential sensitivities to mTOR inhibition. The following table summarizes representative IC50 values for Rapamycin in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 (Rapamycin) | Reference |
| HEK293 | Embryonic Kidney | ~0.1 nM | [1] |
| T98G | Glioblastoma | 2 nM | [1] |
| MCF-7 | Breast Cancer | 20 nM | [2][3] |
| Ca9-22 | Oral Cancer | ~15 µM | [4] |
| MDA-MB-231 | Breast Cancer | 20 µM | |
| U87-MG | Glioblastoma | 1 µM | |
| U373-MG | Glioblastoma | >25 µM | |
| A549 | Lung Cancer | 32.99 ± 0.10 µM | |
| HeLa | Cervical Cancer | 37.34 ± 14 µM | |
| MG63 | Osteosarcoma | 48.84 ± 10 µM |
Note: IC50 values can vary based on experimental conditions such as cell density, duration of drug exposure, and the specific assay used.
III. The mTOR Signaling Pathway: The Mechanism of Action of Rapamycin
Rapamycin exerts its anti-proliferative effects primarily through the inhibition of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. Rapamycin forms a complex with the intracellular protein FKBP12, and this complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1). The inhibition of mTORC1 disrupts downstream signaling pathways, leading to cell cycle arrest, typically at the G1/S phase, and the induction of autophagy.
Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.
IV. Experimental Protocols
A. Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxicity of compounds like Rapamycin using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
1. Cell Seeding:
-
Culture cancer cells in appropriate growth medium to ~80% confluency.
-
Trypsinize and resuspend cells to a known concentration.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of Rapamycin (and Seco-Rapamycin, if available) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent) and a no-treatment control.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
B. Proposed Experimental Workflow for a Comparative Study
To directly compare the cytotoxicity of Rapamycin and Seco-Rapamycin, a standardized experimental workflow is essential.
Caption: Proposed workflow for a comparative cytotoxicity study.
V. Conclusion
References
Head-to-Head Comparison: Seco-Rapamycin and Everolimus on the Proteasome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the effects of Seco-Rapamycin and Everolimus on the ubiquitin-proteasome system (UPS). The information is compiled from preclinical studies and is intended to inform research and development in oncology and other areas where proteasome function is a key therapeutic target.
Executive Summary
While both Seco-Rapamycin and Everolimus are derivatives of rapamycin, emerging evidence suggests they exert distinct effects on the proteasome. Everolimus, an established mTOR inhibitor, has been shown to uniquely impact the UPS in a manner comparable to the well-known proteasome inhibitor, bortezomib. This includes the accumulation of ubiquitinated proteins, suggesting a bottleneck in proteasomal degradation[1][2][3][4][5]. In contrast, Seco-Rapamycin, a non-mTOR-inhibiting metabolite of rapamycin, appears to allosterically modulate proteasome activity directly, though with potentially lower efficiency than its parent compound.
This guide will delve into the available experimental data, present it in a structured format for easy comparison, detail the experimental methodologies employed in these key studies, and provide visual representations of the relevant biological pathways and experimental workflows.
Comparative Analysis of Proteasome-Related Effects
The following table summarizes the known effects of Seco-Rapamycin and Everolimus on the proteasome based on available preclinical data. It is important to note that direct head-to-head comparative studies are limited, and the majority of the detailed mechanistic data is available for Everolimus.
| Parameter | Seco-Rapamycin | Everolimus |
| Primary Target | Allosteric modulation of the 20S proteasome | Primarily mTORC1; distinct off-target effects on the UPS |
| Effect on Proteasome Activity | Reported to affect peptidase activities (PGPH and T-L peptidases most affected) at low micromolar concentrations. The efficiency of inhibition or activation is noted to be lower than that of rapamycin. | Leads to a bottleneck in proteasomal protein degradation, with effects similar to the proteasome inhibitor bortezomib. |
| Total Ubiquitin Levels | Data not available. | Significantly elevated. |
| Polyubiquitination | Data not available. | Increased intensities of K48-linked polyubiquitin chains, indicative of impaired proteasomal degradation. |
| Ubiquitin Phosphorylation | Data not available. | Significantly increased phosphorylation of ubiquitin at Serine 65 (S65). |
| Cellular Response | Does not affect mTOR function. | Cellular response is strikingly different from that of rapamycin and temsirolimus, and similar to that of bortezomib. |
Experimental Methodologies
The following sections detail the experimental protocols used to generate the data presented in this guide.
Expression Proteomics for Ubiquitin and Proteasome-Related Proteins
This method was employed to globally assess the impact of Everolimus on the cellular proteome, with a specific focus on the UPS.
Objective: To identify and quantify changes in protein expression, including total ubiquitin and polyubiquitination patterns, in response to drug treatment.
Protocol:
-
Cell Culture and Treatment: A549 cells were cultured under standard conditions and treated with Everolimus, rapamycin, temsirolimus, or bortezomib at their respective IC50 values for 48 hours.
-
Cell Lysis and Protein Extraction: Cells were harvested and lysed to extract total cellular proteins.
-
Protein Digestion: Proteins were digested into peptides using trypsin.
-
Tandem Mass Tag (TMT) Labeling: Peptides from each treatment condition were labeled with distinct TMT reagents for multiplexed quantitative analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Labeled peptides were separated by liquid chromatography and analyzed by mass spectrometry to identify and quantify thousands of proteins.
-
Data Analysis: The relative abundance of proteins and post-translational modifications (e.g., GG modification on lysine residues for ubiquitination, phosphorylation) were determined by analyzing the TMT reporter ion intensities. A limited database search focusing on ubiquitin sequences was used to specifically quantify polyubiquitination and phosphorylation of ubiquitin.
In Vitro Proteasome Activity Assay
This assay is a standard method to directly measure the enzymatic activity of the proteasome.
Objective: To determine the direct inhibitory or modulatory effects of a compound on the catalytic activity of the 20S proteasome.
Protocol:
-
Preparation of Purified 20S Proteasome: The 20S proteasome is purified from a relevant biological source (e.g., human erythrocytes).
-
Substrate Preparation: A fluorogenic peptide substrate specific for one of the proteasome's peptidase activities (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) is prepared.
-
Assay Reaction: The purified 20S proteasome is incubated with the test compound (e.g., Seco-Rapamycin) at various concentrations in an appropriate assay buffer.
-
Initiation of Reaction: The fluorogenic substrate is added to the mixture to start the enzymatic reaction.
-
Fluorescence Measurement: The release of the fluorescent group (e.g., AMC) is measured over time using a fluorometer. The rate of fluorescence increase is proportional to the proteasome activity.
-
Data Analysis: The activity of the proteasome in the presence of the test compound is compared to a vehicle control to determine the percentage of inhibition or activation.
Visualizing the Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed mechanism of Everolimus's effect on the proteasome.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical Proteomics Reveals that the Anticancer Drug Everolimus Affects the Ubiquitin–Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Proteomics Reveals that the Anticancer Drug Everolimus Affects the Ubiquitin-Proteasome System - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Inert Nature of Seco-Rapamycin on mTOR Signaling: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of Rapamycin and its primary metabolite, Seco-Rapamycin, focusing on their differential effects on the mammalian target of rapamycin (mTOR) signaling pathway. Through detailed experimental protocols and data, we demonstrate that Seco-Rapamycin does not inhibit mTOR, a critical distinction for studies involving Rapamycin's stability and activity.
The mTOR pathway is a pivotal regulator of cell growth, proliferation, and metabolism, making it a key target in cancer and immunosuppressive therapies.[1][2] Rapamycin, a macrolide compound, is a well-established allosteric inhibitor of mTOR complex 1 (mTORC1).[3][4] It achieves this by first binding to the FK506-binding protein 12 (FKBP12), and this complex then binds to the FKBP12-Rapamycin binding (FRB) domain of mTOR, leading to the inhibition of downstream signaling.[1]
However, Rapamycin can degrade into Seco-Rapamycin, a ring-opened form resulting from ester hydrolysis. It is crucial to understand the biological activity of this metabolite, as its presence could confound experimental results. Multiple sources report that Seco-Rapamycin does not significantly affect mTOR function. This guide outlines a definitive western blot experiment to confirm this lack of mTOR inhibition by Seco-Rapamycin.
Comparative Analysis of mTOR Inhibition
To investigate the inhibitory effects of Rapamycin and Seco-Rapamycin on the mTOR pathway, a western blot analysis can be performed. This technique allows for the quantification of the phosphorylation status of key downstream targets of mTORC1, namely S6 Kinase (S6K) and 4E-binding protein 1 (4E-BP1). A decrease in the phosphorylation of these proteins indicates mTORC1 inhibition.
Hypothetical Data Summary:
The following table summarizes the expected quantitative results from a western blot experiment comparing the effects of a vehicle control, Rapamycin, and Seco-Rapamycin on the phosphorylation of S6K at Threonine 389 (p-S6K) and 4E-BP1 at Threonine 37/46 (p-4E-BP1). The data is normalized to the total protein levels and expressed as a percentage of the vehicle control.
| Treatment Group | Concentration | % p-S6K (T389) | % p-4E-BP1 (T37/46) |
| Vehicle Control | - | 100% | 100% |
| Rapamycin | 100 nM | 15% | 20% |
| Seco-Rapamycin | 100 nM | 98% | 95% |
| Seco-Rapamycin | 1 µM | 96% | 93% |
These hypothetical results clearly indicate that while Rapamycin potently inhibits the phosphorylation of S6K and 4E-BP1, Seco-Rapamycin, even at a tenfold higher concentration, has a negligible effect, confirming its inactivity towards mTOR.
Experimental Protocols
A detailed methodology for the western blot experiment is provided below to allow for replication and validation of these findings.
Western Blot Protocol for mTOR Pathway Analysis
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293, MCF-7) in appropriate media until they reach 70-80% confluency.
-
Starve the cells in serum-free media for 16-24 hours to reduce basal mTOR activity.
-
Treat the cells with the vehicle control (e.g., DMSO), Rapamycin (100 nM), and Seco-Rapamycin (100 nM and 1 µM) for 2 hours.
2. Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
Normalize the protein concentrations of all samples with lysis buffer.
4. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p-S6K (T389), total S6K, p-4E-BP1 (T37/46), total 4E-BP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
Visualizing the Molecular Interactions and Experimental Process
To further clarify the concepts discussed, the following diagrams illustrate the mTOR signaling pathway and the western blot workflow.
Caption: mTOR Signaling Pathway and Inhibition.
Caption: Western Blot Experimental Workflow.
References
Navigating Rapamycin Resistance: A Comparative Guide to Next-Generation mTOR Inhibitors
For researchers, scientists, and drug development professionals grappling with rapamycin resistance in cancer cell lines, the quest for effective therapeutic alternatives is paramount. While the term "Seco-Rapamycin" might appear in literature, it is crucial to understand its distinct identity and lack of efficacy as a direct mTOR inhibitor. This guide clarifies the nature of Seco-Rapamycin and provides a comprehensive comparison of potent, next-generation inhibitors that offer promising solutions to overcome rapamycin resistance.
Understanding Seco-Rapamycin: An Inactive Metabolite
Seco-Rapamycin is the ring-opened degradation product of Rapamycin. Contrary to what its name might suggest, it is not an active mTOR inhibitor. Research has shown that Seco-Rapamycin does not significantly affect mTOR function. Therefore, it is not a viable candidate for overcoming rapamycin resistance in cancer cell lines. The focus for researchers should instead be on novel rapamycin analogs and other mTOR pathway inhibitors that have been specifically designed to address resistance mechanisms.
The Challenge of Rapamycin Resistance
Rapamycin and its analogs (rapalogs) are allosteric inhibitors of mTOR Complex 1 (mTORC1). Resistance to these drugs can arise through various mechanisms, including:
-
Mutations in the FKBP12-Rapamycin Binding (FRB) domain of mTOR: These mutations prevent the rapamycin-FKBP12 complex from binding to mTORC1, rendering the drug ineffective.
-
Activation of bypass signaling pathways: Cancer cells can activate alternative survival pathways, such as the PI3K/Akt pathway, to circumvent the effects of mTORC1 inhibition.
-
Incomplete inhibition of mTORC1 signaling: Rapalogs do not fully inhibit all mTORC1 substrates, such as 4E-BP1, which can contribute to resistance.
To address these challenges, a new generation of mTOR inhibitors has been developed. This guide focuses on two prominent examples: RapaLinks and ATP-competitive mTOR kinase inhibitors (TORKi) , such as MLN0128.
Comparative Efficacy of Next-Generation mTOR Inhibitors in Rapamycin-Resistant Cell Lines
The following tables summarize the efficacy of next-generation mTOR inhibitors compared to rapamycin in cell lines exhibiting resistance to the latter.
| Cell Line | Resistance Mechanism | Rapamycin IC₅₀ | MLN0128 IC₅₀ | RapaLink-1 IC₅₀ |
| MCF-7 RR1 | mTOR A2034V mutation | >100 nM | ~30 nM | Potent Inhibition |
| MCF-7 RR2 | mTOR F2108L mutation | >100 nM | ~30 nM | Potent Inhibition |
| BT474 RR | mTOR S2035F mutation | High Resistance | Significantly lower than Rapamycin | Not Reported |
| Primary Effusion Lymphoma (PEL) RR Clones | Transcriptional Adaptation | >10x Parental IC₅₀ | ~30 nM | Not Reported |
| Sunitinib-Resistant 786-O (SU-R 786-o) | Upregulated mTOR signaling | High Resistance | Not Reported | Greater than Temsirolimus |
Table 1: Comparative IC₅₀ values of mTOR inhibitors in various rapamycin-resistant cancer cell lines.
| Inhibitor | Mechanism of Action | Effect on mTORC1 | Effect on mTORC2 | Key Advantages in Resistant Cells |
| Rapamycin | Allosteric mTORC1 inhibitor | Partial | Insensitive (acutely) | - |
| MLN0128 (TORKi) | ATP-competitive inhibitor of mTOR kinase | Complete | Complete | Overcomes FRB domain mutations and provides more comprehensive pathway inhibition. |
| RapaLink-1 | Bivalent inhibitor (Rapamycin + TORKi) | Complete | Complete | Binds to both the FRB domain and the kinase domain, overcoming mutations in either site and showing prolonged intracellular activity.[1] |
Table 2: Mechanistic comparison of mTOR inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the dose-dependent effect of mTOR inhibitors on the viability of cancer cell lines.
Materials:
-
Rapamycin-sensitive and -resistant cancer cell lines
-
Complete growth medium
-
mTOR inhibitors (Rapamycin, MLN0128, RapaLink-1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the mTOR inhibitors in complete growth medium.
-
Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of the inhibitors. Include a vehicle-only control.
-
Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ values.
Western Blot Analysis of mTOR Signaling
This protocol allows for the assessment of the inhibitory activity of the compounds on key proteins in the mTOR signaling pathway.
Materials:
-
Rapamycin-sensitive and -resistant cancer cell lines
-
mTOR inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with mTOR inhibitors at desired concentrations for a specified time (e.g., 2-24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizing Signaling Pathways and Workflows
References
Safety Operating Guide
Proper Disposal of Seco Rapamycin: A Guide for Laboratory Professionals
Ensuring the safe and proper disposal of Seco Rapamycin is critical for protecting laboratory personnel and the environment. As a derivative of Rapamycin, an mTOR inhibitor, this compound should be handled with caution, treating it as a cytostatic compound. While some Safety Data Sheets (SDS) may not classify this compound as hazardous under the Globally Harmonized System (GHS), best practices for handling potent biological agents and cytostatic drugs necessitate a rigorous disposal protocol.[1][2][3] This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound waste in a research setting.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). Adherence to these safety measures minimizes the risk of exposure.
Required Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of chemotherapy-rated gloves.
-
Lab Coat: A disposable gown or dedicated lab coat is required.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Respiratory Protection: A particulate respirator should be used when handling the powdered form of the compound to avoid inhalation.[4]
All handling of this compound, including preparation of solutions and weighing of the solid compound, should be conducted within a certified chemical fume hood or a ducted biosafety cabinet to prevent aerosolization and exposure.[5]
Step-by-Step Disposal Procedure
All materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous or cytotoxic waste. Segregation of waste at the point of generation is crucial for a safe and compliant disposal process.
Step 1: Segregate Contaminated Waste
Immediately after use, segregate all contaminated items into the appropriate waste streams. Do not mix cytotoxic waste with general laboratory trash.
Step 2: Package Waste in Designated Containers
-
Solids and Labware: Place all contaminated solid waste, including gloves, disposable gowns, bench paper, pipette tips, and empty vials, into a designated, leak-proof cytotoxic waste container. This container should be clearly labeled with the cytotoxic symbol and lined with a purple or yellow bag, in accordance with institutional and local regulations.
-
Sharps: All contaminated sharps, such as needles and syringes, must be placed directly into a puncture-proof sharps container that is also specifically labeled for cytotoxic waste.
-
Aqueous Solutions: Liquid waste containing this compound should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not dispose of liquid waste down the drain.
Step 3: Decontaminate Work Surfaces
After handling this compound, all work surfaces must be thoroughly decontaminated.
-
Initial Cleaning: Use a detergent solution to wipe down the entire work area.
-
Rinsing: Follow the detergent wipe with a rinse using sterile water to remove any residual cleaning agent.
-
Final Wipe: A final wipe with 70% isopropyl alcohol is recommended.
-
Disposal of Cleaning Materials: All wipes and absorbent pads used for decontamination must be disposed of as cytotoxic solid waste.
Step 4: Final Disposal
-
Sealed cytotoxic waste containers should be stored in a secure, designated area until they are collected by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
The final method of disposal for cytotoxic and cytostatic waste is typically high-temperature incineration to ensure the complete destruction of the active compound.
Data Presentation: Waste Segregation Table
| Waste Type | Description | Container Type | Disposal Pathway |
| Solid Waste | Contaminated PPE (gloves, gowns), labware (pipette tips, tubes), bench paper, cleaning materials. | Labeled, leak-proof container with a purple/yellow cytotoxic waste bag. | Collection by EHS for incineration. |
| Sharps Waste | Contaminated needles, syringes, glass vials. | Puncture-proof sharps container labeled for cytotoxic waste. | Collection by EHS for incineration. |
| Liquid Waste | Unused solutions, media containing this compound, rinse from empty vials. | Sealed, compatible hazardous chemical waste container. | Collection by EHS for incineration. |
Experimental Protocols
Currently, there are no standardized, widely published experimental protocols for the chemical inactivation of this compound in a laboratory setting prior to disposal. Therefore, the recommended procedure is to treat all this compound waste as active and dispose of it via high-temperature incineration, which is the industry standard for cytotoxic and cytostatic compounds.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of waste generated during research with this compound.
Caption: Workflow for the segregation and disposal of this compound laboratory waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
